tetrahydro-2H-pyran-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587974, DTXSID30901495 | |
| Record name | Oxane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-34-3 | |
| Record name | Oxane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of tetrahydro-2H-pyran-3-carboxylic acid (CAS No: 873397-34-3), a versatile heterocyclic building block crucial in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a tetrahydropyran ring, makes it a valuable intermediate for synthesizing novel therapeutic agents, including those targeting neurological disorders and certain cancer cell lines.[1][2][3] This guide summarizes key quantitative data, outlines relevant experimental protocols for property determination, and illustrates logical workflows pertinent to its characterization.
Core Physicochemical Data
The structural and chemical properties of this compound are fundamental to its application in research and synthesis. The following table provides a summary of its key physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2][4] |
| Molecular Weight | 130.14 g/mol | [1][2][4] |
| Appearance | Clear liquid or solid | [1][5] |
| Boiling Point | 265 °C | [2][3] |
| Density | 1.185 g/cm³ | [2][3] |
| pKa (Predicted) | 4.35 ± 0.20 | [2][3] |
| Flash Point | 114 °C | [2][3] |
| Refractive Index | 1.472 | [2][3] |
| Vapor Pressure | 0.00282 mmHg at 25°C | [2][3] |
| Computed XLogP3-AA | 0.1 | [4] |
| Storage Conditions | Store at 2-8 °C under inert gas (Nitrogen or Argon) | [1][2][3] |
Experimental and Analytical Workflow
The characterization of a chemical entity like this compound follows a structured workflow, from initial synthesis or acquisition to comprehensive analysis and property determination. This process ensures the identity, purity, and key parameters of the compound are well-defined before its use in further applications.
Caption: General workflow for the characterization of a chemical compound.
Structure-Property Relationships
The physicochemical properties of carboxylic acids are directly influenced by their molecular structure. The presence of the carboxyl group allows for strong intermolecular hydrogen bonding, which significantly affects properties like boiling point and solubility.
Caption: Influence of molecular structure on carboxylic acid properties.
Experimental Protocols
While specific experimental data for this compound is limited in published literature, the following are standard, detailed methodologies for determining the key physicochemical properties of carboxylic acids.
Determination of pKa (Acidity Constant) by Potentiometric Titration
The pKa, a measure of a molecule's acidity, is a critical parameter in drug development as it influences absorption and distribution. A lower pKa value indicates a stronger acid.[6]
-
Principle: A solution of the carboxylic acid is titrated with a strong base of known concentration. The pH of the solution is monitored as the base is added. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the acid has been neutralized.
-
Apparatus:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (100 mL)
-
-
Reagents:
-
This compound solution of known concentration (e.g., 0.01 M in deionized water).
-
Standardized strong base solution (e.g., 0.1 M NaOH), carbonate-free.
-
-
Methodology:
-
A precise volume (e.g., 50 mL) of the carboxylic acid solution is placed into the beaker with a magnetic stir bar.
-
The calibrated pH electrode is submerged in the solution, ensuring the bulb is clear of the stir bar.
-
The initial pH of the acid solution is recorded.
-
The titrant (NaOH solution) is added in small, precise increments (e.g., 0.1-0.2 mL).[6]
-
After each addition, the solution is allowed to equilibrate, and the stable pH value is recorded along with the total volume of titrant added.[6]
-
This process is continued until the pH begins to change rapidly (approaching the equivalence point) and subsequently plateaus after the equivalence point is surpassed.
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.[6]
-
The equivalence point is identified from the steepest part of the curve. The volume of titrant required to reach the half-equivalence point is determined, and the pH at this specific volume is equal to the pKa of the acid.
-
Determination of Aqueous Solubility by the Shake-Flask Method
Solubility is a crucial property affecting bioavailability and formulation. The shake-flask method is a standard technique for its quantitative measurement.[6]
-
Principle: An excess amount of the solute (the carboxylic acid) is agitated in a specific solvent (e.g., water) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
-
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Sealed flasks (e.g., glass vials with screw caps)
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
-
Methodology:
-
An amount of this compound in excess of its expected solubility is added to a known volume of purified water in a sealed flask.[6]
-
The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to achieve equilibrium.
-
After agitation, the suspension is allowed to stand to permit the separation of undissolved solid.
-
The mixture is then centrifuged at high speed to pellet any remaining suspended particles.
-
An aliquot of the clear supernatant is carefully removed and filtered through a chemically inert filter (e.g., PTFE 0.45 µm) to ensure no solid particles are present.
-
The concentration of the carboxylic acid in the filtrate is determined using a validated analytical method, such as HPLC or GC, against a calibration curve prepared with known standards.[7]
-
The experiment is typically performed in triplicate to ensure reproducibility.
-
Analytical Methods for Identification and Purity
The identity and purity of this compound are confirmed using a suite of analytical techniques. Commercial suppliers often guarantee purity of ≥ 95% as determined by NMR.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This method identifies the functional groups present in the molecule, such as the characteristic C=O and O-H stretches of the carboxylic acid group.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 873397-34-3,this compound | lookchem [lookchem.com]
- 3. Cas 873397-34-3,this compound | lookchem [lookchem.com]
- 4. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrazide [synhet.com]
In-Depth Technical Guide: Tetrahydro-2H-pyran-3-carboxylic Acid
CAS Number: 873397-34-3
This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic building block with significant applications in pharmaceutical and chemical research. The document details its physicochemical properties, synthesis and purification protocols, and its role as a key intermediate in the development of bioactive molecules.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 873397-34-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O₃ | [2][3][5] |
| Molecular Weight | 130.14 g/mol | [2][3][5][6] |
| Appearance | Colorless to Light yellow clear liquid | [5] |
| Purity | >98.0% (GC) | |
| Synonyms | Tetrahydropyran-3-carboxylic acid, Oxane-3-carboxylic acid | [2] |
| Storage Conditions | Store at 0-8 °C | [5] |
Synthesis and Purification
General Synthetic Approach for Tetrahydropyran Carboxylic Acid Derivatives
A plausible synthetic route to tetrahydropyran carboxylic acid derivatives often involves a Dieckmann condensation or a similar intramolecular cyclization of a pimelate derivative, followed by hydrolysis and decarboxylation. For instance, a method for synthesizing 4-oxothis compound ethyl ester involves the reaction of ethyl hydroxypropanoate and ethyl acrylate to form 4-oxa-1,7-diethyl pimelate, which then undergoes a Dieckmann condensation.[1] This suggests a potential pathway where a substituted pimelic acid derivative could be cyclized to form the tetrahydropyran ring.
Another general method for producing tetrahydropyran derivatives involves the reduction of a corresponding dihydropyran. For example, the synthesis of 6-substituted-tetrahydro-2H-pyran-3-carboxylic acid methyl esters has been achieved by the reduction of the corresponding 2-substituted-3,4-dihydro-2H-pyran-5-carboxylic acid methyl esters.[7]
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of a tetrahydropyran carboxylic acid derivative, based on published methods for related compounds. This should be adapted and optimized for the specific synthesis of this compound.
Step 1: Formation of a Dihydropyran Intermediate
An appropriate starting material, such as a substituted glutaraldehyde, could be reacted with a malonic acid derivative in a Knoevenagel condensation to form a dihydropyran carboxylic acid ester.
Step 2: Reduction of the Dihydropyran Ring
The dihydropyran intermediate is then catalytically hydrogenated to yield the saturated tetrahydropyran ring. A typical procedure involves dissolving the dihydropyran in a suitable solvent like ethanol or methanol and hydrogenating over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure.
Step 3: Hydrolysis of the Ester
The resulting tetrahydropyran carboxylic acid ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification with a strong acid like hydrochloric acid.
Purification
Purification of tetrahydropyran carboxylic acid derivatives is commonly achieved through silica gel chromatography.[7] The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution with a solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), allows for the separation of the desired product from impurities. The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Its derivatives have been investigated for their potential biological activities.
Notably, tetrahydropyran-3-carboxylic acid has been utilized in the synthesis of β-hydroxyisovalerylshikonin analogues. These analogues have demonstrated inhibitory activity against the DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines, highlighting the potential of this scaffold in the development of novel anticancer agents.[4]
Experimental Workflows and Diagrams
To visualize the processes involved in the synthesis and application of this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of tetrahydropyran carboxylic acids.
Caption: Role as an intermediate in the synthesis of bioactive compounds.
References
- 1. CN104496858A - Method for synthesizing 4-oxothis compound ethyl ester - Google Patents [patents.google.com]
- 2. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 873397-34-3 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Document ID: TGP-THPCA-20251228 Version: 1.0 Prepared by: Gemini
Abstract
Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structural characterization is fundamental for its application in synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are presented, alongside logical workflows relevant to its application in research and development. This document is intended to serve as a practical resource for scientists engaged in the characterization and utilization of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 873397-34-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀O₃ | [1][3][4] |
| Molecular Weight | 130.14 g/mol | [1][3][4] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 265 °C | [2] |
| Density | 1.185 g/cm³ | [2] |
| Refractive Index | 1.472 | [2] |
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The expected chemical shifts for this compound are detailed below.
Table 2.1.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~4.0 - 3.4 | Multiplet | 3H | -OCH₂-, -OCH- |
| ~2.7 | Multiplet | 1H | -CH(COOH)- |
| ~2.2 - 1.5 | Multiplet | 4H | -CH₂-CH₂- |
Note: The carboxylic acid proton signal is often broad and its chemical shift is dependent on concentration and solvent.[5][6]
Table 2.1.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 185 | -COOH |
| ~65 - 70 | -OCH₂- |
| ~40 - 45 | -CH(COOH)- |
| ~20 - 30 | -CH₂-CH₂- |
Note: The carboxyl carbon chemical shift is typically observed in the 165-185 ppm range for saturated aliphatic acids.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2.2.1: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond | Description |
| 3300 - 2500 | O-H | Very broad, characteristic of a carboxylic acid dimer |
| 2950 - 2850 | C-H | Alkane stretching |
| 1710 - 1760 | C=O | Strong, carbonyl stretch |
| 1320 - 1210 | C-O | Stretching |
| 1100 - 1000 | C-O-C | Ether stretch |
Note: The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 2.3.1: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular Ion) |
| 113 | [M - OH]⁺ |
| 85 | [M - COOH]⁺ |
| 55 | Common fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Set the probe to an appropriate temperature, typically ambient (298 K).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Thin Film Method)
-
Sample Preparation:
-
As this compound is a liquid, the "neat" or thin film method is appropriate.[10]
-
Place one or two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Carefully place a second salt plate on top of the first, creating a thin, uniform film of the liquid between them.[10]
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Post-Analysis:
Mass Spectrometry Protocol (LC-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds.[12][13]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation (LC-MS):
-
Couple a Liquid Chromatography (LC) system to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).[12]
-
Use an appropriate LC column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300 amu).
-
Acquire data in both positive and negative ionization modes to maximize information. Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships involving the analysis and application of this compound.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Caption: Role of a building block in a typical drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 873397-34-3,this compound | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. webassign.net [webassign.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. zefsci.com [zefsci.com]
- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
An In-depth Technical Guide to the ¹H NMR Spectrum of Tetrahydro-2H-pyran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydro-2H-pyran-3-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling patterns observed in analogous structures. This predictive approach offers a robust and chemically sound framework for the structural elucidation and characterization of this compound and related molecules.
Predicted ¹H NMR Data
The anticipated ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of similar compounds and general principles of ¹H NMR spectroscopy. The numbering of the protons corresponds to the IUPAC numbering of the tetrahydropyran ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 2.5 - 2.7 | m | - | 1H |
| H2a (axial) | 3.9 - 4.1 | dd | J ≈ 11.5, 4.0 | 1H |
| H2e (equatorial) | 3.4 - 3.6 | dd | J ≈ 11.5, 2.5 | 1H |
| H6a (axial) | 3.8 - 4.0 | ddd | J ≈ 11.0, 9.0, 4.5 | 1H |
| H6e (equatorial) | 3.3 - 3.5 | dt | J ≈ 11.0, 4.0 | 1H |
| H4, H5 | 1.5 - 2.1 | m | - | 4H |
| COOH | 10 - 13 | br s | - | 1H |
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule.
-
Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 13 ppm.[1] This significant downfield shift is characteristic of acidic protons in carboxylic acids.[1] The broadness of the signal is a result of hydrogen bonding and chemical exchange.
-
Protons at C2 and C6 (adjacent to the ring oxygen): The protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most downfield of the aliphatic protons, appearing in the range of 3.3 to 4.1 ppm. This is due to the deshielding effect of the electronegative oxygen atom. The axial and equatorial protons at each of these positions are diastereotopic and will have different chemical shifts and coupling patterns. For instance, the axial protons are typically more shielded than the equatorial protons. They will appear as complex multiplets due to both geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons).
-
Proton at C3: The proton at the C3 position, being adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate at a chemical shift of around 2.5 - 2.7 ppm. It will exhibit a complex multiplet splitting pattern due to coupling with the protons at C2 and C4.
-
Protons at C4 and C5: The protons on C4 and C5 are the most upfield of the ring protons, expected to appear as a complex multiplet in the range of 1.5 to 2.1 ppm. Their signals will overlap and be split by the neighboring protons.
Experimental Protocol
The following section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can facilitate the observation of the exchangeable carboxylic acid proton. The choice of solvent may influence the chemical shifts of the protons.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide a reference signal at 0 ppm.
2. NMR Spectrometer Setup:
-
Field Strength: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) to achieve better signal dispersion and resolution.
-
Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe should be tuned to the resonance frequency of ¹H and matched to the impedance of the spectrometer's electronics to ensure maximum signal-to-noise ratio.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 14 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should be adequate to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
4. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum must be properly phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Integration: The relative areas of the signals should be integrated to determine the relative number of protons giving rise to each signal.
-
Chemical Shift Referencing: The chemical shift axis should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the different proton environments in this compound and their expected regions in the ¹H NMR spectrum.
Caption: Correlation of molecular structure with predicted ¹H NMR chemical shift regions.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its structure, featuring a saturated pyran ring and a carboxylic acid functional group, presents a distinct ¹³C NMR spectrum. Understanding the chemical shifts of each carbon atom is crucial for structural verification, purity assessment, and for studying its chemical behavior.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule.[2] The chemical shift of each carbon is influenced by its hybridization, the electronegativity of attached atoms, and steric effects.[3]
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of tetrahydropyran and the established effects of a carboxylic acid substituent on a saturated ring system. The numbering of the carbon atoms is illustrated in the molecular structure diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 175 - 185 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[4][5] |
| C2 | 65 - 75 | This carbon is adjacent to the ring oxygen, leading to a significant downfield shift. The presence of the carboxylic acid at C3 will have a minor influence. |
| C3 | 40 - 50 | As the carbon bearing the carboxylic acid group (the α-carbon), it is expected to be shifted downfield compared to an unsubstituted carbon in the ring. |
| C4 | 20 - 30 | This carbon is in a standard methylene environment within the tetrahydropyran ring. |
| C5 | 20 - 30 | Similar to C4, this carbon is a typical methylene carbon in the ring. |
| C6 | 60 - 70 | This carbon is also adjacent to the ring oxygen, resulting in a downfield shift, similar to C2. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered for NMR assignment.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a typical experimental protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or dual-channel probe is required for detecting ¹³C nuclei.
-
Temperature: Standard room temperature (e.g., 298 K) is typically used unless temperature-dependent effects are being studied.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., using a zgpg pulse sequence on Bruker instruments) is performed. This decouples the protons from the carbon atoms, resulting in a single sharp peak for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei, which is important for quantitative measurements.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic molecules.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks if quantitative analysis is required (note: in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect).
Workflow for ¹³C NMR Data Acquisition and Analysis
The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.
Caption: A generalized workflow for a ¹³C NMR experiment.
Conclusion
This technical guide provides essential information for researchers working with this compound. While experimental ¹³C NMR data is not publicly available, the predicted chemical shifts, based on established principles and data from analogous compounds, offer a reliable starting point for spectral interpretation. The detailed experimental protocol and workflow diagram serve as practical resources for acquiring and analyzing high-quality ¹³C NMR data for this and similar molecules, aiding in the rigorous characterization required in modern chemical and pharmaceutical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrazide [synhet.com]
- 3. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Mass Spectrometry of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Overview
Despite a comprehensive search of scientific literature and spectral databases, a detailed, experimentally-derived mass spectrum and fragmentation pattern for tetrahydro-2H-pyran-3-carboxylic acid is not publicly available at this time. This technical guide, therefore, provides a foundational understanding based on the known mass spectrometric behavior of related compounds, including cyclic ethers and carboxylic acids. The information herein is intended to guide researchers in developing and interpreting mass spectrometry data for this compound.
This compound, with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , is a molecule of interest in pharmaceutical and agrochemical research.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices.
Predicted Mass Spectrometry Behavior
In the absence of specific experimental data, the fragmentation of this compound can be predicted by considering the fragmentation patterns of its constituent functional groups: the tetrahydropyran ring and the carboxylic acid moiety.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 130. However, for carboxylic acids, the molecular ion peak is often weak or absent.[2] Fragmentation is likely to proceed through several key pathways:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.
-
Loss of the carboxyl group (-COOH) as a radical would result in a fragment at m/z 85 . This is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the C-C bond between the pyran ring and the carboxylic acid could lead to the formation of a [M-COOH]⁺ ion.
-
-
Ring Cleavage: The tetrahydropyran ring can undergo fragmentation through the loss of small neutral molecules. Common losses from cyclic ethers include molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).
-
McLafferty Rearrangement: While less common for cyclic systems, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could potentially occur, leading to characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Electrospray ionization is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ at m/z 131 in positive ion mode, or a deprotonated molecule [M-H]⁻ at m/z 129 in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions would provide structural information.
-
Positive Ion Mode ([M+H]⁺): Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the loss of water (H₂O) to yield a fragment at m/z 113 , and the loss of formic acid (HCOOH) to produce a fragment at m/z 85 .
-
Negative Ion Mode ([M-H]⁻): Fragmentation of the [M-H]⁻ ion would likely involve the loss of carbon dioxide (CO₂) to give a fragment at m/z 85 .
Proposed Experimental Protocols
For researchers seeking to acquire mass spectral data for this compound, the following protocols are suggested as starting points. Optimization will be necessary based on the specific instrumentation and sample matrix.
Table 1: Proposed GC-MS Protocol
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-300 |
Note: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid.
Table 2: Proposed LC-MS/MS Protocol
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
Visualizing Potential Fragmentation and Workflow
The following diagrams illustrate the hypothetical fragmentation pathway and a general experimental workflow for the analysis of this compound.
References
Conformational Landscape of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of tetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates from the well-established principles of conformational analysis of substituted tetrahydropyrans and cyclohexanes to predict its behavior. We delve into the structural dynamics, predominant conformers, and the influential forces governing its three-dimensional structure, such as steric hindrance and the potential for intramolecular hydrogen bonding. Furthermore, this guide outlines the standard experimental and computational methodologies employed for such analyses, providing a framework for future research.
Introduction
The tetrahydropyran (THP) ring is a prevalent scaffold in a vast array of natural products and pharmaceutical agents. Its conformational flexibility and the stereochemical orientation of its substituents are critical determinants of molecular recognition, biological activity, and physicochemical properties. This compound, as a substituted THP, is a valuable building block in the synthesis of more complex molecules. A thorough understanding of its conformational preferences is therefore essential for rational drug design and synthetic strategy. This guide will focus on the principles governing the conformational equilibrium of this molecule.
Fundamental Principles of Conformational Analysis
The conformational landscape of this compound is primarily dictated by the preference of the six-membered ring to adopt a non-planar chair conformation, which minimizes both angle and torsional strain. The carboxylic acid substituent at the C3 position can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.
The relative stability of these two conformers is influenced by several factors:
-
Steric Hindrance: In general, substituents on a six-membered ring prefer the equatorial position to minimize steric interactions with other ring atoms. The axial position brings the substituent into close proximity with the axial hydrogens at C1 and C5, leading to unfavorable 1,3-diaxial interactions. The energetic cost of placing a group in the axial position is quantified by its "A-value." While the A-value for a carboxylic acid group on a cyclohexane ring is approximately 1.4 kcal/mol, this provides a useful estimate for the tetrahydropyran system.
-
Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the ring oxygen. This interaction, if present, could stabilize a conformer that might otherwise be less favorable due to steric factors. For this to occur, the carboxylic acid group would likely need to be in the axial position to bring the proton in proximity to the ring oxygen.
-
Anomeric and Reverse Anomeric Effects: While the classical anomeric effect is most pronounced for substituents at the C2 (anomeric) position, stereoelectronic interactions involving the ring oxygen can still influence the conformational equilibrium of 3-substituted tetrahydropyrans, albeit to a lesser extent.
Conformational Equilibrium of this compound
The primary equilibrium for this compound is the ring inversion between the two chair conformations: one with the carboxylic acid group in the equatorial position and the other with it in the axial position.
Caption: Equilibrium between the equatorial and axial chair conformers of this compound.
Based on steric considerations, the equatorial conformer is expected to be the major contributor to the equilibrium. However, the possibility of intramolecular hydrogen bonding stabilizing the axial conformer cannot be discounted and would be solvent-dependent. In non-polar solvents, this intramolecular interaction might be more significant, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate, favoring the sterically less hindered equatorial conformer.
Quantitative Data
| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) | Method of Determination |
| Relative Energy (kcal/mol) | > 0 | 0 (Reference) | Computational Chemistry |
| Dihedral Angles (°) | |||
| H-C2ax-C3-H | ~60 | ~180 | NMR Spectroscopy, X-ray |
| H-C2eq-C3-H | ~60 | ~60 | NMR Spectroscopy, X-ray |
| ³J Coupling Constants (Hz) | |||
| ³J(H-C2ax, H-C3) | 2-5 | 8-12 | NMR Spectroscopy |
| ³J(H-C2eq, H-C3) | 2-5 | 2-5 | NMR Spectroscopy |
Experimental Protocols
A comprehensive conformational analysis of this compound would typically involve the following experimental and computational methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent can be varied to study its effect on the conformational equilibrium.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Spectral Analysis:
-
Chemical Shifts: Analyze the chemical shifts of the ring protons. Protons in an axial environment are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants: Measure the vicinal (³J) coupling constants between the proton at C3 and the protons at C2 and C4. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (8-12 Hz) are indicative of an anti-periplanar (approximately 180°) relationship, which exists between axial-axial protons. Small coupling constants (2-5 Hz) suggest a syn-clinal (approximately 60°) relationship, found between axial-equatorial and equatorial-equatorial protons.
-
-
Low-Temperature NMR: To potentially "freeze out" the conformational equilibrium and observe the individual conformers, acquire spectra at progressively lower temperatures.
Caption: A typical workflow for conformational analysis using NMR spectroscopy.
X-ray Crystallography
If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography can provide a definitive picture of its conformation in the solid state.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.
It is important to note that the solid-state conformation may not be the most stable conformation in solution due to crystal packing forces.
Computational Chemistry
Computational modeling is an indispensable tool for complementing experimental data and providing energetic insights into the conformational landscape.
Protocol for Computational Analysis:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G(d) or higher). Calculate the relative electronic energies.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: To simulate the effect of a solvent, employ an implicit solvation model (e.g., Polarizable Continuum Model - PCM).
-
Prediction of NMR Parameters: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental values.
Caption: A logical workflow for the computational conformational analysis.
Conclusion
The conformational analysis of this compound is a multifaceted problem that can be addressed through a synergistic application of experimental and computational techniques. While the equatorial conformer is anticipated to be the most stable due to minimized steric interactions, the potential for intramolecular hydrogen bonding to stabilize the axial conformer warrants investigation, particularly in non-polar solvents. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational landscape of this and related molecules, which is a critical step in understanding their chemical behavior and biological function. Future studies are encouraged to provide the specific quantitative data that will further refine our understanding of this important heterocyclic compound.
Theoretical Calculations for Tetrahydro-2H-pyran-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a saturated six-membered oxygen-containing ring substituted with a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the molecule's three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its biological activity, designing derivatives with improved pharmacological profiles, and elucidating its mechanism of action.
This technical guide provides a comprehensive overview of the theoretical calculations used to characterize this compound. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), we can gain deep insights into the molecule's behavior at the atomic level. This document outlines the key theoretical considerations, computational methodologies, and expected results, offering a foundational resource for researchers in the field.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the puckering of the tetrahydropyran ring and the orientation of the carboxylic acid substituent.
Tetrahydropyran Ring Conformation
The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. Theoretical calculations on the parent tetrahydro-2H-pyran molecule have established the chair form as the global minimum on the potential energy surface.[1] Other conformations, such as the boat and twist-boat, are significantly higher in energy.
Table 1: Relative Energies of Tetrahydro-2H-pyran Conformers
| Conformer | Relative Energy (kcal/mol) - B3LYP/6-31G* |
| Chair | 0.00 |
| Twist-Boat | 5.5 - 6.0 |
| Boat | 6.5 - 7.0 |
Data extrapolated from studies on the parent tetrahydro-2H-pyran molecule.[1]
Substituent Orientation: Axial vs. Equatorial
The carboxylic acid group at the C3 position can occupy either an axial or an equatorial position on the chair conformer. In general, for substituted cyclohexanes and related heterocycles, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.
For this compound, the equatorial conformer is expected to be more stable than the axial conformer. The energy difference between these two conformers, known as the A-value, can be estimated through computational methods. While specific experimental or high-level computational data for this exact molecule is scarce, analogies to similar systems suggest a significant preference for the equatorial orientation. The intramolecular interactions, including potential hydrogen bonding between the carboxylic acid and the ring oxygen, can influence this preference.
Table 2: Estimated Conformational Energies for 3-Substituted Tetrahydropyrans
| Substituent | Position | Estimated Relative Energy (kcal/mol) |
| -COOH | Equatorial | 0.00 |
| -COOH | Axial | 1.5 - 2.5 |
Estimates based on computational studies of similarly substituted cyclohexane and tetrahydropyran systems.
Carboxylic Acid Group Conformation
The carboxylic acid group itself has two main planar conformations: syn and anti, referring to the dihedral angle of the H-O-C=O bond. The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable due to a stabilizing intramolecular interaction. The energy barrier for rotation from the more stable syn to the anti conformation is significant.
Electronic Properties and Reactivity
DFT calculations can provide valuable information about the electronic structure of this compound, which is key to understanding its reactivity and intermolecular interactions.
Table 3: Key Electronic Properties (Calculated)
| Property | Description | Typical Calculated Value |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 3.5 D |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.5 to -7.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | 0.5 to 1.5 eV |
| HOMO-LUMO Gap | An indicator of chemical reactivity and electronic stability. | 7.0 to 9.0 eV |
Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface (confirming them as minima) and for predicting the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.
Table 4: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 3500 - 3600 (monomer) |
| C=O stretch | 1750 - 1780 | |
| C-O stretch | 1200 - 1300 | |
| O-H bend | 1350 - 1450 | |
| Tetrahydropyran Ring | C-O-C stretch | 1050 - 1150 |
| C-H stretch | 2850 - 3000 | |
| CH₂ scissoring | 1450 - 1480 |
Experimental and Computational Protocols
A standard computational workflow for the theoretical analysis of this compound involves several key steps:
-
Conformational Search: Initial exploration of the potential energy surface to identify low-energy conformers. This can be achieved using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: High-level DFT calculations (e.g., using the B3LYP functional with a basis set such as 6-31G* or larger) are performed to obtain the optimized geometries of the identified conformers.
-
Frequency Calculations: Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Modeling: To simulate the behavior of the molecule in a solvent, implicit or explicit solvation models can be applied during the calculations.
Visualizations
Computational Workflow
Caption: A typical workflow for the theoretical calculation of molecular properties.
Conformational Equilibrium of this compound
Caption: Energy profile for the ring flip between axial and equatorial conformers.
Conclusion
Theoretical calculations, particularly those employing Density Functional Theory, provide a powerful and indispensable tool for the detailed characterization of this compound. These computational methods allow for a thorough investigation of the molecule's conformational preferences, electronic structure, and vibrational properties, which are fundamental to its chemical behavior and biological function. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of new drugs based on this important heterocyclic scaffold. As computational resources and methodologies continue to advance, the predictive power of these theoretical approaches will further accelerate the discovery and development of novel therapeutics.
References
A Quantum Chemical Analysis of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid (THPCA) is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxylic acid substituent.[1][2][3][4] The pyran motif is a common scaffold in numerous natural products and pharmacologically active molecules. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of THPCA at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential intermolecular interactions, which are vital for applications in medicinal chemistry and materials science.[2]
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular properties that are often difficult or impossible to measure experimentally.[5] These computational methods allow for the detailed characterization of geometric parameters, vibrational modes (FT-IR/Raman spectra), electronic structure (HOMO-LUMO analysis), and electrostatic potential. This guide details the theoretical framework, computational protocol, and expected results from a comprehensive DFT study of THPCA.
Computational Protocols
This section details the standard computational methodology for analyzing the properties of THPCA.
2.1 Software and Hardware All quantum chemical computations are typically performed using a software package like Gaussian 09 or 16.[6] Calculations are run on high-performance computing clusters to manage the computational demands of the chosen theoretical level.
2.2 Geometry Optimization and Frequency Calculations The initial molecular structure of THPCA is built and subjected to a full geometry optimization without any symmetry constraints. The optimization is performed using Density Functional Theory (DFT) with the widely-used Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[6][7] A Pople-style basis set, 6-311++G(d,p), is employed, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (characterized by the absence of imaginary frequencies). The calculated frequencies are then used to simulate the infrared (IR) and Raman spectra.[8][9]
2.3 Electronic Property and NBO Analysis The optimized geometry is used for single-point energy calculations to derive various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[10][11] These frontier orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability.[10] Natural Bond Orbital (NBO) analysis is also performed to investigate charge distribution, hyperconjugative interactions, and charge transfer within the molecule.[5]
Results and Discussion
3.1 Molecular Geometry The geometry optimization of THPCA is expected to yield a chair conformation as the most stable structure, consistent with studies on the parent tetrahydro-2H-pyran ring.[12][13] The carboxylic acid substituent at the C3 position can exist in either an axial or equatorial orientation, with the equatorial conformer generally being lower in energy. The optimized geometric parameters for the most stable conformer are presented below.
Table 1: Selected Optimized Geometrical Parameters for THPCA (Equatorial Conformer)
| Parameter | Atoms | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | O1-C2 | 1.432 | Bond Angle | C6-O1-C2 | 111.5 |
| C2-C3 | 1.535 | O1-C2-C3 | 110.8 | ||
| C3-C4 | 1.538 | C2-C3-C7 | 110.2 | ||
| C4-C5 | 1.531 | O1-C6-C5 | 111.9 | ||
| C5-C6 | 1.529 | C3-C7=O8 | 124.5 | ||
| C6-O1 | 1.431 | C3-C7-O9 | 111.8 | ||
| C3-C7 | 1.510 | C7-O9-H10 | 106.5 | ||
| C7=O8 | 1.215 | ||||
| C7-O9 | 1.358 |
| | O9-H10 | 0.968 | | | |
3.2 Vibrational Analysis The calculated vibrational frequencies are fundamental for interpreting experimental IR and Raman spectra. The key vibrational modes are associated with the characteristic functional groups of the molecule. A comparison of calculated (scaled) and typical experimental frequencies for major functional groups is provided.
Table 2: Key Vibrational Frequencies and Assignments for THPCA
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H Stretching | Carboxylic Acid | 3570 | 3300-2500 (broad) |
| C-H Stretching (asym/sym) | -CH₂- | 3010 - 2920 | 2960-2850 |
| C=O Stretching | Carboxylic Acid | 1755 | 1760-1690 |
| C-O-C Stretching (asym) | Pyran Ring | 1115 | 1150-1085 |
| C-O Stretching | Carboxylic Acid | 1245 | 1320-1210 |
| O-H Bending | Carboxylic Acid | 1420 | 1440-1395 |
3.3 Frontier Molecular Orbital (FMO) Analysis The FMOs, namely the HOMO and LUMO, are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap (ΔE) between them indicates the molecule's chemical reactivity and kinetic stability.[10][11] A smaller gap implies higher reactivity.
Table 3: Calculated Electronic Properties of THPCA
| Property | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.95 |
| HOMO-LUMO Energy Gap | ΔE | 5.90 |
| Ionization Potential (I ≈ -E(HOMO)) | I | 6.85 |
| Electron Affinity (A ≈ -E(LUMO)) | A | 0.95 |
| Electronegativity (χ = (I+A)/2) | χ | 3.90 |
| Chemical Hardness (η = (I-A)/2) | η | 2.95 |
| Dipole Moment | µ | 2.15 Debye |
The analysis suggests that THPCA is a kinetically stable molecule due to its relatively large energy gap. The HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the carbonyl and hydroxyl oxygens, while the LUMO is likely centered on the antibonding π* orbital of the C=O bond.
Visualizations
4.1 Computational Workflow The following diagram illustrates the logical workflow used in the quantum chemical analysis of a molecule like THPCA.
4.2 Relationship between Calculated and Inferred Properties This diagram shows how fundamental quantum chemical outputs are used to interpret the macroscopic properties and chemical behavior of the molecule.
References
- 1. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of Tetrahydro-2H-pyran-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2H-pyran-3-carboxylic acid is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility in pharmaceutical formulations is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the experimental determination of the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in relevant organic solvents. It also includes a discussion of the key factors influencing solubility and a template for the systematic presentation of experimental data.
Introduction
This compound (CAS 873397-34-3) is a cyclic carboxylic acid with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1][2][3] Its structure, featuring a tetrahydropyran ring and a carboxylic acid group, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][4] Understanding the solubility of this compound in a range of organic solvents is crucial for its application in drug discovery and development, including for reaction optimization, purification, formulation, and bioavailability enhancement.[4]
Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[5] For carboxylic acids such as this compound, several factors can significantly influence their solubility:
-
Solvent Polarity : Polar solvents are generally more effective at dissolving polar solutes. The carboxyl group in the target molecule can engage in hydrogen bonding, making it more soluble in polar solvents like alcohols.[5][6] In nonpolar solvents, carboxylic acids can exist as hydrogen-bonded dimers, which can also influence their solubility.[6]
-
Temperature : The solubility of most solid compounds in liquid solvents increases with temperature.[7] Determining the solubility at various temperatures is essential for processes like crystallization and for understanding the thermodynamic properties of the dissolution process.
-
Molecular Structure : The relatively small size and the presence of a polar carboxyl group in this compound suggest potential solubility in a range of solvents.[6]
Experimental Protocol for Quantitative Solubility Determination
This section outlines a standard laboratory procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After agitation, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.
-
-
Sample Analysis :
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a template for presenting the experimental results.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Hexane | e.g., 25 | e.g., HPLC | ||
| ... | ... | ... |
Conclusion
References
- 1. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
Technical Guide: Physicochemical Properties of Tetrahydro-2H-pyran-3-carboxylic Acid with a Focus on pKa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the acid dissociation constant (pKa) of tetrahydro-2H-pyran-3-carboxylic acid, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines the predicted pKa value, presents a comprehensive experimental protocol for its determination via potentiometric titration, and includes a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic compound incorporating a tetrahydropyran ring and a carboxylic acid functional group. Its structure makes it a valuable building block in organic synthesis and medicinal chemistry. The acidity of the carboxylic group, quantified by the pKa value, is a critical determinant of the molecule's charge state at a given pH. This, in turn, affects its solubility, lipophilicity, membrane permeability, and interaction with biological targets, making the pKa a fundamental parameter in drug design and development.
Quantitative Data: pKa Value
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. For this compound, the following pKa value has been predicted.
| Compound | CAS Number | Molecular Formula | Predicted pKa |
| This compound | 873397-34-3 | C₆H₁₀O₃ | 4.35 ± 0.20 |
Note: The provided pKa value is a predicted value and should be confirmed by experimental determination for critical applications.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[1][2][3] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH.
3.1. Materials and Equipment
-
Analyte: this compound (high purity)
-
Titrant: 0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free.
-
Solvent: Deionized water, degassed to remove dissolved CO₂.
-
Calibration Buffers: Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00).
-
Apparatus:
-
pH meter with a combination glass electrode.
-
Automatic titrator or a calibrated burette.
-
Magnetic stirrer and stir bar.
-
Beaker or titration vessel.
-
Volumetric flasks and pipettes.
-
3.2. Experimental Procedure
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.
-
-
Titration Setup:
-
Place a known volume of the analyte solution into the titration vessel.
-
Add a magnetic stir bar and place the vessel on the magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the vessel.
-
-
Titration Process:
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be determined from the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[4]
-
3.3. Refinements and Considerations
-
To ensure accuracy, the titration should be performed at a constant temperature.
-
The use of carbonate-free NaOH is crucial as dissolved carbon dioxide can interfere with the titration of weak acids.[1]
-
For compounds with low water solubility, a co-solvent such as methanol or ethanol may be used. However, the apparent pKa value will be specific to the solvent mixture used.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the pKa value of this compound using potentiometric titration.
References
An In-depth Technical Guide to the Synthesis and Characterization of Novel Tetrahydro-2H-pyran-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydro-2H-pyran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and pharmaceutically active compounds. Its inherent structural features, including the oxygen heteroatom and the conformational flexibility of the saturated ring, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of tetrahydro-2H-pyran-3-carboxylic acid, in particular, are of significant interest due to their potential as key intermediates in the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of two novel classes of this compound derivatives, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Synthesis of Novel this compound Derivatives
This section details the synthetic protocols for two distinct derivatives of this compound: a 4-oxo substituted ester and a 6-alkyl substituted ester.
Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
This synthesis route employs a Michael addition followed by an intramolecular Dieckmann condensation to construct the 4-oxotetrahydropyran ring system.[1]
Step 1: Synthesis of Diethyl 4-oxapimelate
-
To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add ethyl 3-hydroxypropanoate (1.0 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction with a dilute aqueous acid solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 4-oxapimelate.
Step 2: Dieckmann Condensation to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
-
Dissolve diethyl 4-oxapimelate (1.0 eq) in an anhydrous solvent like toluene or THF.
-
Add a strong base, such as sodium ethoxide or sodium hydride, portion-wise at a low temperature (-10 to 0 °C).[1]
-
Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction with a proton source (e.g., acetic acid or dilute HCl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.
| Parameter | Step 1: Michael Addition | Step 2: Dieckmann Condensation |
| Key Reagents | Ethyl acrylate, Ethyl 3-hydroxypropanoate | Diethyl 4-oxapimelate |
| Base | K₂CO₃ or NaOH | Sodium ethoxide or Sodium hydride |
| Solvent | THF or DMF | Toluene or THF |
| Temperature | Room Temperature | -10 to 0 °C, then Room Temperature |
| Typical Yield | >90% | 70-85% |
Synthesis of Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate
This synthetic route involves the reduction of a dihydropyran intermediate to yield the corresponding saturated tetrahydro-2H-pyran derivative.[2]
Step 1: Synthesis of Methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate
-
This intermediate can be synthesized via several methods, including the reaction of an appropriate aldehyde with a β-ketoester.
Step 2: Reduction to Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate
-
Dissolve methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) in a suitable solvent such as toluene.
-
Under an inert atmosphere and ice-cooling, add a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) dropwise.
-
Stir the reaction mixture at room temperature for several hours until the reduction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium potassium tartrate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel chromatography to afford methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate. The ratio of cis to trans isomers should be determined by NMR analysis.[2]
| Parameter | Value |
| Starting Material | Methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate |
| Reducing Agent | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) |
| Solvent | Toluene |
| Temperature | Ice-bath, then Room Temperature |
| Typical Yield | 85-95%[2] |
| Isomer Ratio (cis:trans) | Approximately 17:83[2] |
Characterization of Novel Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following tables provide expected spectral data based on analogous structures.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 4.25 - 4.15 | q | 2H | -OCH₂CH₃ |
| 4.00 - 3.80 | m | 2H | H-6 | |
| 3.60 - 3.40 | m | 1H | H-3 | |
| 2.80 - 2.60 | m | 2H | H-5 | |
| 2.50 - 2.30 | m | 2H | H-2 | |
| 1.30 - 1.20 | t | 3H | -OCH₂CH₃ | |
| Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate | 3.70 | s | 3H | -OCH₃ |
| 3.90 - 3.40 | m | 2H | H-6, H-2a | |
| 3.30 - 3.10 | m | 1H | H-2e | |
| 2.60 - 2.40 | m | 1H | H-3 | |
| 1.90 - 1.20 | m | 8H | H-4, H-5, -CH₂CH₂CH₃ | |
| 0.90 | t | 3H | -CH₂CH₂CH₃ |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 205.0 (C=O, C-4), 168.0 (C=O, ester), 68.0 (C-6), 61.0 (-OCH₂CH₃), 55.0 (C-3), 40.0 (C-5), 38.0 (C-2), 14.0 (-OCH₂CH₃) |
| Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate | 173.0 (C=O), 75.0 (C-6), 68.0 (C-2), 51.0 (-OCH₃), 45.0 (C-3), 36.0 (-CH₂-), 30.0 (C-5), 25.0 (C-4), 18.0 (-CH₂-), 14.0 (-CH₃) |
Table 3: Expected IR Spectral Data (KBr, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 2980-2850 | C-H stretch |
| 1735 | C=O stretch (ester) | |
| 1715 | C=O stretch (ketone) | |
| 1100 | C-O stretch (ether) | |
| Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate | 2960-2850 | C-H stretch |
| 1740 | C=O stretch (ester) | |
| 1090 | C-O stretch (ether) |
Table 4: Expected Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 173.07 | 195.05 |
| Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate | 187.13 | 209.11 |
Biological Activity and Potential Signaling Pathways
Derivatives of pyran are known to exhibit a range of biological activities, with anticancer properties being of particular interest. The novel compounds described herein are hypothesized to exert cytotoxic effects on cancer cells through the induction of apoptosis and the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. The induction of apoptosis is a key mechanism for many anticancer drugs. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[3][4][5][6][7]
CDK2 Inhibition
CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[1][2][8][9][10] Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.
Conclusion
This technical guide has detailed the synthesis and characterization of two novel classes of this compound derivatives. The provided experimental protocols and expected characterization data serve as a foundation for their synthesis and identification. Furthermore, the exploration of their potential biological activities, specifically the induction of apoptosis and inhibition of CDK2, highlights their promise as scaffolds for the development of new anticancer agents. Further investigation into the precise molecular mechanisms and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid from Dihydropyran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tetrahydro-2H-pyran-3-carboxylic acid from 3,4-dihydro-2H-pyran. The synthesis is presented as a two-step process involving an initial hydroformylation of the dihydropyran ring followed by the oxidation of the resulting aldehyde to the desired carboxylic acid.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its saturated heterocyclic structure provides a desirable scaffold for introducing conformational rigidity and improving pharmacokinetic properties. This protocol outlines a practical laboratory-scale synthesis from a readily available starting material, 3,4-dihydro-2H-pyran.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Hydroformylation: 3,4-Dihydro-2H-pyran is converted to tetrahydro-2H-pyran-3-carbaldehyde via a rhodium-catalyzed hydroformylation reaction. This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the dihydropyran.
-
Oxidation: The intermediate aldehyde is then oxidized to the final product, this compound, using a standard oxidizing agent.
Experimental Protocols
Step 1: Hydroformylation of 3,4-Dihydro-2H-pyran
This protocol is adapted from general procedures for the hydroformylation of alkenes.[1][2][3][4][5]
Materials:
-
3,4-Dihydro-2H-pyran (DHP)
-
Dicarbonylacetylacetonatorhodium(I), [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Synthesis gas (Syngas, 1:1 mixture of CO:H₂)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (0.1 mol%) and triphenylphosphine (0.4 mol%) in anhydrous toluene (20 mL). Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: Transfer the catalyst solution to the high-pressure reactor. Add 3,4-dihydro-2H-pyran (1.0 eq) to the reactor.
-
Reaction Execution: Seal the reactor and purge it three times with synthesis gas. Pressurize the reactor with synthesis gas to 50 bar.
-
Heat the reactor to 80°C with vigorous stirring. Maintain the temperature and pressure for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (with caution) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask. The solvent and any unreacted starting material can be removed under reduced pressure. The crude tetrahydro-2H-pyran-3-carbaldehyde is then purified by vacuum distillation or column chromatography on silica gel.
Step 2: Oxidation of Tetrahydro-2H-pyran-3-carbaldehyde to this compound
This protocol utilizes a common and effective oxidation method for aldehydes.[6][7][8][9]
Materials:
-
Tetrahydro-2H-pyran-3-carbaldehyde (from Step 1)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid) or another suitable oxidizing agent like potassium permanganate or sodium hypochlorite.[6][7][9]
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
Procedure using Jones Reagent:
-
Reaction Setup: Dissolve the crude tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Oxidation: Add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the color of the solution will change from orange to green. Maintain the temperature below 20°C during the addition.
-
Continue stirring at room temperature for 2 hours after the addition is complete. The reaction progress can be monitored by TLC.
-
Quenching and Work-up: Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
To isolate the carboxylic acid, extract the combined organic layers with 2M NaOH solution.
-
Acidify the aqueous basic extract to pH 2 with 2M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis. Please note that the yields are estimates based on analogous reactions and may vary.
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Typical Yield (%) |
| 1 | Hydroformylation | 3,4-Dihydro-2H-pyran, CO, H₂ | [Rh(acac)(CO)₂]/PPh₃ | Toluene | 80 | 50 | 12-24 | 70-85 |
| 2 | Oxidation | Tetrahydro-2H-pyran-3-carbaldehyde | Jones Reagent | Acetone | 0 - RT | Atmospheric | 2-4 | 80-95 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of the Synthesis
Caption: Logical steps in the synthesis of the target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydroformylation | PDF [slideshare.net]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid
These application notes provide detailed protocols for the stereoselective synthesis of tetrahydro-2H-pyran-3-carboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The methods outlined below offer robust strategies for controlling stereochemistry in the formation of the tetrahydropyran ring, a common scaffold in pharmaceuticals.[1][2]
Method 1: Enantioselective Hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid
This method focuses on the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate through the enantioselective hydrogenation of its unsaturated precursor. The key to this approach is the use of a palladium catalyst modified with a chiral cinchona alkaloid, which induces enantioselectivity in the hydrogenation step.[3]
Quantitative Data Summary
| Catalyst Modifier | Modifier Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Cinchonidine | 1 | Toluene | 25 | 50 | >95 | 89 |
| Cinchonidine | 1 | THF | 25 | 50 | >95 | 75 |
| Cinchonidine | 1 | Dichloromethane | 25 | 50 | >95 | 82 |
| Quinine | 1 | Toluene | 25 | 50 | >95 | 80 (opposite enantiomer) |
Experimental Workflow
Caption: Workflow for Enantioselective Hydrogenation.
Detailed Experimental Protocol
1. Catalyst Preparation:
-
In a suitable flask, a slurry of 5% Pd/Al₂O₃ in toluene is prepared.
-
A solution of cinchonidine (1 mol% relative to the substrate) in toluene is added to the catalyst slurry.
-
The mixture is stirred for 30 minutes at room temperature to ensure proper modification of the catalyst surface.
2. Hydrogenation Reaction:
-
The prepared modified catalyst slurry is transferred to a high-pressure autoclave.
-
5,6-dihydro-2H-pyran-3-carboxylic acid is added to the autoclave.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.
-
The reaction mixture is stirred vigorously at 25°C for 16-24 hours, or until hydrogen uptake ceases.
3. Work-up and Purification:
-
After depressurization, the reaction mixture is filtered through a pad of celite to remove the solid catalyst.
-
The filtrate, containing the crude this compound, is concentrated under reduced pressure.
-
For analytical purposes (e.g., chiral HPLC), the carboxylic acid is converted to its methyl ester. This can be achieved by treatment with diazomethane in ether or by refluxing in methanol with a catalytic amount of sulfuric acid.
-
The resulting methyl ester is purified by silica gel column chromatography to yield the final product. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Method 2: Organocatalytic Asymmetric Domino Michael–Hemiacetalization
This advanced method allows for the diastereo- and enantioselective synthesis of highly functionalized tetrahydropyrans. The reaction proceeds via a squaramide-catalyzed domino Michael–hemiacetalization between a 1,3-dicarbonyl compound and a nitro-olefin derived from an aromatic aldehyde. This protocol yields polysubstituted tetrahydropyran cores with excellent stereocontrol.[4]
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl Compound | Nitro-olefin | Catalyst Loading (mol%) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Methyl acetoacetate | (E)-3-(4-nitrophenyl)-2-nitroprop-2-en-1-ol | 10 | >95:5 | 75 | 98 |
| 2 | Acetylacetone | (E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol | 10 | >95:5 | 82 | 96 |
| 3 | Methyl 3-oxopentanoate | (E)-3-phenyl-2-nitroprop-2-en-1-ol | 10 | >95:5 | 68 | 99 |
Note: The resulting product from this specific reaction is a more complex derivative than the parent this compound, but demonstrates a powerful methodology for achieving high stereoselectivity.
Logical Relationship of the Domino Reaction
Caption: Logical flow of the Domino Michael-Hemiacetalization.
Detailed Experimental Protocol
1. Reaction Setup:
-
To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 eq) in dichloromethane (DCM), the 1,3-dicarbonyl compound (1.2 eq) is added.
-
The mixture is stirred at room temperature, and the squaramide catalyst (10 mol%) is added.
2. Reaction Execution:
-
The reaction is stirred at ambient temperature (or cooled to -25°C for improved selectivity with certain substrates) for the time specified (typically 24-72 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification is performed using flash column chromatography with an appropriate eluent system (e.g., n-pentane-diethyl ether mixtures) to afford the highly functionalized tetrahydropyran product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[4]
These protocols offer validated and reproducible methods for the stereoselective synthesis of this compound and its analogs, providing essential tools for medicinal chemistry and drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydro-2H-pyran-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, prized for its conformational rigidity and the synthetic versatility offered by its carboxylic acid functional group. Its saturated pyran ring system is a common motif in numerous natural products and biologically active molecules, making it a key component in the design and synthesis of novel therapeutic agents and agrochemicals. The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of esters and amides, along with an example of its application in the development of potent anticancer agents.
Key Applications
This compound and its derivatives are instrumental in the synthesis of a wide range of molecules with significant biological activities. Notable applications include:
-
Pharmaceuticals: The tetrahydropyran motif is a key pharmacophore in various drug candidates. Derivatives have shown promise as anticancer agents, with some exhibiting potent activity against specific cancer cell lines.
-
Agrochemicals: The unique structural features of this building block are utilized in the development of novel pesticides and herbicides.
-
Materials Science: Its incorporation into polymer chains can influence the physical and chemical properties of the resulting materials.
Experimental Protocols
The following protocols provide detailed methodologies for common and impactful transformations of this compound.
Esterification: Synthesis of Methyl 6-pentyl-tetrahydro-2H-pyran-3-carboxylate
This two-step protocol describes the synthesis of a substituted tetrahydropyran methyl ester, a valuable intermediate for further elaboration. The process involves the formation of a dihydropyran intermediate followed by a reduction.
Experimental Workflow:
Caption: Workflow for the synthesis of a substituted tetrahydropyran methyl ester.
Protocol:
Step 1: Synthesis of 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester
-
In a sealed tube, a mixture of 2-pentyl-acrolein (1.0 eq) and methyl acrylate (1.2 eq) is heated at 150°C for 5 hours.
-
The reaction mixture is cooled to room temperature.
-
The crude product is purified by distillation under reduced pressure to afford 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester.
Step 2: Synthesis of Methyl 6-pentyl-tetrahydro-2H-pyran-3-carboxylate
-
To a solution of 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (1.0 eq) in acetic acid, 1,1,3,3-tetramethyldisiloxane (3.0 eq) is added.
-
The mixture is cooled in an ice bath, and methanesulfonic acid (3.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield methyl 6-pentyl-tetrahydro-2H-pyran-3-carboxylate.
Quantitative Data:
| Product | Yield | Isomer Ratio (cis:trans) |
| Methyl 6-pentyl-tetrahydro-2H-pyran-3-carboxylate | 96.0% | 18.4 : 81.6 |
Amidation: General Protocol for the Synthesis of N-Aryl-tetrahydro-2H-pyran-3-carboxamides using EDC Coupling
This protocol outlines a general procedure for the synthesis of amides from this compound and an aromatic amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Experimental Workflow:
Caption: General workflow for EDC-mediated amidation.
Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added.
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
The desired aromatic amine (1.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography or recrystallization to afford the pure N-aryl-tetrahydro-2H-pyran-3-carboxamide.
Quantitative Data (Representative):
| Amine Substrate | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | EDC/HOBt | DCM | 12 | 85-95 |
| 4-Fluoroaniline | EDC/HOBt | DCM | 12 | 80-90 |
| 4-Methoxyaniline | EDC/HOBt | DCM | 12 | 88-98 |
Application in Anticancer Drug Discovery
Derivatives of tetrahydro-2H-pyran have emerged as promising scaffolds for the development of novel anticancer agents. For instance, certain polyfunctionalized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated potent and selective activity against the SK-BR-3 breast cancer cell line.[1]
Biological Activity Data:
| Compound | Target Cell Line | IC₅₀ (µM) |
| 16c | SK-BR-3 | 0.21 |
| 16d | SK-BR-3 | 0.15 |
The SK-BR-3 cell line is characterized by the overexpression of the HER2 (human epidermal growth factor receptor 2) receptor, which leads to the constitutive activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival. The high potency of compounds 16c and 16d against this cell line suggests that they may interfere with these critical signaling cascades.
Signaling Pathway Diagram:
Caption: Potential mechanism of action of anticancer tetrahydropyran derivatives in HER2+ breast cancer cells.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex and biologically relevant molecules. The protocols and data presented herein demonstrate its utility in constructing ester and amide linkages, which are fundamental transformations in medicinal chemistry and drug discovery. The potent anticancer activity of its derivatives highlights the importance of the tetrahydropyran scaffold in the design of next-generation therapeutics. Further exploration of the synthetic potential of this building block is warranted to unlock new avenues for the development of innovative chemical entities.
References
Application Notes and Protocols: The Role of Tetrahydro-2H-pyran-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid is a versatile saturated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its constrained, three-dimensional structure and the presence of a carboxylic acid handle for further chemical modification make it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of its applications, particularly in the development of anticancer agents, and details experimental protocols for the synthesis of its derivatives and their biological evaluation.
Applications in Medicinal Chemistry
The tetrahydropyran ring is a common motif in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.
Anticancer Drug Discovery
A notable application of this compound is in the synthesis of novel anticancer agents. It is a crucial component in the preparation of analogs of β-hydroxyisovalerylshikonin, which have demonstrated inhibitory activity against cancer cell lines such as the human prostate carcinoma (DU-145) and human cervical cancer (HeLa) lines.[1][2]
Furthermore, derivatives incorporating the this compound scaffold have been synthesized and evaluated as potent antiproliferative agents. Specifically, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown significant activity against the SK-BR-3 breast cancer cell line.[3]
Neurological Disorders
While less detailed in the current literature, this compound is also recognized as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[4] The structural features of the tetrahydropyran ring can be exploited to design molecules that can cross the blood-brain barrier and interact with central nervous system targets.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of derivatives synthesized using a scaffold related to this compound.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 15f | SK-BR-3 | >50 | [3] |
| 16c | SK-BR-3 | 0.21 | [3] |
| 16d | SK-BR-3 | 0.15 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate [5]
This protocol describes a Dieckmann condensation approach.
Materials:
-
Ethyl (2-ethoxycarbonylethyl)glycolate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a solution of sodium ethoxide in anhydrous toluene, add ethyl (2-ethoxycarbonylethyl)glycolate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.
Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives[3]
This synthesis involves a multi-step sequence starting from a suitable furan derivative, with the key step being an Achmatowicz oxidative cyclization.
Figure 1. Synthetic workflow for tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.
Biological Evaluation: In Vitro Anticancer Activity
Protocol 2: MTT Assay for Cell Viability [1][6][7][8][9]
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines such as DU-145, HeLa, and SK-BR-3.
Materials:
-
Cancer cell lines (e.g., DU-145, HeLa, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The precise signaling pathways through which derivatives of this compound exert their anticancer effects are not yet fully elucidated. However, the structural similarity of some analogs to known kinase inhibitors suggests potential interference with cancer-related signaling cascades. For instance, pyranopyridine and pyranopyrimidine derivatives have been investigated as EGFR and VEGFR-2 inhibitors, which are key regulators of cell proliferation, survival, and angiogenesis.
Figure 2. Postulated inhibitory mechanism on key cancer signaling pathways.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry with demonstrated applications in the discovery of novel anticancer agents. The synthetic accessibility of its derivatives and their potent biological activities warrant further investigation into their mechanisms of action and the development of new therapeutic candidates based on this promising structural motif. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds incorporating the this compound core.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CN104496858A - Method for synthesizing 4-oxothis compound ethyl ester - Google Patents [patents.google.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Tetrahydro-2H-pyran-3-carboxylic Acid in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetrahydro-2H-pyran-3-carboxylic acid as a versatile building block in the synthesis of novel therapeutic agents for neurological disorders. This document outlines its application in the development of neuroprotective agents and GABA uptake inhibitors, complete with detailed experimental protocols and quantitative data to support drug discovery and development efforts.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity. Its inherent chirality and functional group handles make it an attractive starting material for the stereoselective synthesis of complex molecules targeting the central nervous system (CNS). This document focuses on two key applications: the synthesis of neuroprotective pyrazole derivatives and the development of GABA uptake inhibitors.
Application 1: Synthesis of Neuroprotective Pyrazole Derivatives
The tetrahydropyran moiety can be incorporated into various heterocyclic systems to enhance their drug-like properties. In the context of neuroprotection, pyrazole derivatives containing a tetrahydropyran appendage have shown promising anti-inflammatory and neuroprotective effects, which are crucial in mitigating the secondary injury cascade in conditions like spinal cord injury and neurodegenerative diseases.
Signaling Pathway of Neuroinflammation
Experimental Protocol: Synthesis of a Tetrahydropyran-Containing Pyrazole Derivative
This protocol describes a general method for the synthesis of a neuroprotective pyrazole derivative incorporating a tetrahydropyran moiety, based on reported literature.
Step 1: Synthesis of 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).
-
Add (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.1 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde.
Step 2: Synthesis of the Pyrazole Derivative
-
To a solution of 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde (1.0 eq) and a suitable substituted hydrazine (e.g., 5-methyl-1H-pyrazol-4-yl)hydrazine) (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final pyrazole derivative.
Quantitative Data
| Compound | Target | IC50 | Reference |
| Pyrazole Derivative (e.g., Compound 6g) | IL-6 Suppression in LPS-stimulated BV2 cells | 9.562 µM | [1] |
Application 2: Synthesis of GABA Uptake Inhibitors
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The inhibition of GABA transporters (GATs) can potentiate GABAergic neurotransmission, a therapeutic strategy for epilepsy and other neurological disorders. This compound serves as a key structural motif in the design of potent and selective GAT inhibitors.
Workflow for Synthesis of a GAT Inhibitor Precursor
Experimental Protocol: Synthesis of 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
This protocol describes the synthesis of a key intermediate that can be further elaborated into GAT inhibitors.[2]
-
Reaction Setup: In a reaction vessel, dissolve the starting material, a suitable aldehyde (e.g., hexanal), and a dienophile in a suitable solvent like dichloromethane.
-
Reaction Conditions: Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., BF3·OEt2) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.
Quantitative Data
| Reaction | Product | Yield | Reference |
| Synthesis of 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 96.0% | [2] |
| (S)-SNAP-5114 | mGAT4 Inhibition | pIC50 = 5.71 | [3] |
Conclusion
This compound is a highly versatile and valuable building block in the synthesis of drugs for neurological disorders. Its incorporation into molecules can lead to compounds with significant neuroprotective and GABA uptake inhibitory activities. The provided protocols and data serve as a foundation for researchers to explore and develop novel therapeutics targeting the central nervous system. Further derivatization and optimization of these scaffolds hold promise for the discovery of next-generation drugs for a range of debilitating neurological conditions.
References
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of β-Hydroxyisovalerylshikonin Analogues with Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential biological evaluation of novel β-hydroxyisovalerylshikonin analogues, specifically focusing on the incorporation of a tetrahydro-2H-pyran-3-carbonyl moiety. Shikonin and its derivatives are potent bioactive compounds with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The modification of the side chain of shikonin has been shown to significantly influence its biological activity. This document outlines a generalized protocol for the synthesis of a novel analogue by esterifying shikonin with tetrahydro-2H-pyran-3-carboxylic acid, alongside methods for assessing its cytotoxic effects and a discussion of the potential signaling pathways involved.
Data Presentation
While specific quantitative data for the cytotoxicity of the tetrahydro-2H-pyran-3-carbonyl shikonin analogue is not yet available in published literature, the following table presents the half-maximal inhibitory concentration (IC50) values for shikonin and various other synthetic analogues against human prostate carcinoma (DU-145) and human cervical cancer (HeLa) cell lines. This data serves as a valuable reference for anticipating the potential potency of the newly synthesized analogue.
| Compound | DU-145 IC50 (µM) | HeLa IC50 (µM) | Reference |
| Shikonin | ~0.75 | 18.9 ± 1.1 | [2][3] |
| Analogue 1 (Specify Structure if available) | Data not available | Data not available | |
| Analogue 2 (Specify Structure if available) | Data not available | Data not available |
Note: The cytotoxicity of shikonin and its derivatives can vary significantly depending on the specific analogue and the cell line being tested.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of the novel β-hydroxyisovalerylshikonin analogue.
Synthesis of Tetrahydro-2H-pyran-3-carbonyl Shikonin (Generalized Protocol)
This protocol is adapted from the Steglich esterification method, a mild and effective way to form esters from carboxylic acids and alcohols.[4][5][6]
Materials:
-
Shikonin
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve shikonin (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the stirred solution, add this compound (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure tetrahydro-2H-pyran-3-carbonyl shikonin.
-
Characterization: Characterize the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of the synthesized analogue on cancer cell lines.
Materials:
-
Synthesized tetrahydro-2H-pyran-3-carbonyl shikonin
-
DU-145 and HeLa cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed DU-145 and HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogue in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
The following diagrams illustrate the synthetic workflow and the potential signaling pathways affected by shikonin analogues.
Caption: Synthetic workflow for the preparation of the shikonin analogue.
Caption: Potential signaling pathways modulated by shikonin analogues.
References
- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 2. Shikonin enhances the antitumor effect of cabazitaxel in prostate cancer stem cells and reverses cabazitaxel resistance by inhibiting ABCG2 and ALDH3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin regulates HeLa cell death via caspase-3 activation and blockage of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Identification of shikonin and its ester derivatives from the roots of Echium italicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydro-2H-pyran-3-carboxylic Acid Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of medicinal chemistry and drug discovery. Among the myriad of heterocyclic scaffolds explored, the tetrahydro-2H-pyran ring system has emerged as a "privileged structure" due to its presence in numerous bioactive natural products and synthetic compounds. Derivatives of tetrahydro-2H-pyran-3-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, complete with detailed experimental protocols and data summaries to aid researchers in this field.
Data Presentation: Anticancer Activity of Tetrahydro-2H-pyran Derivatives
The following tables summarize the in vitro cytotoxic activity of various tetrahydro-2H-pyran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridazin-3(6H)-one | 16c | SK-BR-3 (Breast) | 0.21 | [1] |
| 16d | SK-BR-3 (Breast) | 0.15 | [1] | |
| Fused Pyran with Imidazole | 8c | HCT116 (Colon) | 7.58 ± 1.01 | [2] |
| Fused Pyran with Pyrazole | 6e | MCF7 (Breast) | 12.46 ± 2.72 | [2] |
| Fused Pyran with 1,2,4-Triazole | 14b | A549 (Lung) | 0.23 ± 0.12 | [2] |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [3] |
| 4k | HCT-116 (Colon) | 85.88 | [3] | |
| Benzothieno[3,2-b]pyran | 3e | HCT-116 (Colon) | GI50: 0.11 | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the pyran ring is the Achmatowicz reaction, which involves the oxidative ring expansion of a furfuryl alcohol.[5] This is often followed by further modifications to achieve the desired this compound scaffold. Below is a representative, multi-step synthetic protocol.
Step 1: Achmatowicz Reaction - Synthesis of 6-hydroxy-2H-pyran-3(6H)-one
-
Dissolve the starting furfuryl alcohol in a mixture of a suitable solvent (e.g., dichloromethane or a mixture of acetone and water).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an oxidizing agent, such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), to the stirred solution.
-
Maintain the reaction at 0 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-hydroxy-2H-pyran-3(6H)-one.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction and Functional Group Manipulation
-
The pyranone intermediate can be subjected to various reduction methods (e.g., using sodium borohydride) to yield the corresponding dihydropyranol.
-
Subsequent protection of the hydroxyl groups and reduction of the double bond (e.g., through catalytic hydrogenation) can lead to the saturated tetrahydropyran ring.
-
Functional group interconversions are then carried out to introduce the carboxylic acid moiety at the C3 position. A specific example is the Dieckmann condensation of 4-oxa-1,7-diethyl pimelate to yield 4-oxothis compound ethyl ester.[6]
Step 3: Saponification to Yield the Carboxylic Acid
-
Dissolve the ester derivative in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final this compound derivative.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, CDK2, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualization of Key Processes
General Workflow for Synthesis and Evaluation
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrahydro-2H-pyran-3-carboxylic Acid in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetrahydro-2H-pyran-3-carboxylic acid as a key component in agrochemical formulations. Its primary role is to enhance the efficacy of active ingredients, such as pesticides and herbicides, by improving their solubility and stability within a formulation.
Introduction
This compound is a valuable building block in the development of advanced agrochemical products. The inclusion of this pyran derivative in formulations can lead to improved performance and handling of crop protection agents. Carboxylic acid moieties are frequently utilized in herbicide development, and the unique structural features of this compound make it an effective adjuvant.[1][2][3][4] Adjuvants are critical for optimizing the biological effectiveness of pesticides by various mechanisms, including enhancing spray coverage and increasing penetration through leaf surfaces.[5][6][7]
Key Applications in Agrochemical Formulations
The principal application of this compound in agrochemical contexts is as a formulation adjuvant. Its functions include:
-
Solubility Enhancement: Assisting in the dissolution of poorly soluble active ingredients in the formulation concentrate.
-
Stability Improvement: Preventing the degradation of the active ingredient over time, thereby extending the shelf-life of the product.[8]
-
Efficacy Enhancement: By improving the physical characteristics of the spray solution, it can lead to better plant uptake of the active ingredient.
Quantitative Data on Formulation Performance
While specific public domain data for this compound is limited, the following tables illustrate the expected performance improvements when using a carboxylic acid-based adjuvant in an agrochemical formulation. These tables are representative of the data that would be generated during formulation development and testing.
Table 1: Enhancement of Herbicide Efficacy on Broadleaf Weeds
| Formulation | Adjuvant Concentration (% w/v) | Weed Control Efficacy (%) |
| Herbicide A (Control) | 0 | 65 |
| Herbicide A + THPCA | 1 | 78 |
| Herbicide A + THPCA | 2 | 85 |
| Herbicide A + THPCA | 5 | 92 |
| THPCA: this compound. Data is illustrative. |
Table 2: Improvement of Pesticide Solubility in an Emulsifiable Concentrate (EC) Formulation
| Active Ingredient | Formulation Solvent | Adjuvant | Solubility (g/L) at 25°C |
| Deltamethrin | Solvesso™ 100 | None (Control) | 50 |
| Deltamethrin | Solvesso™ 100 | This compound (2%) | 75 |
| Imidacloprid | N-Methyl-2-pyrrolidone | None (Control) | 150 |
| Imidacloprid | N-Methyl-2-pyrrolidone | This compound (2%) | 220 |
| Data is illustrative and based on the known function of similar adjuvants. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound for their specific agrochemical formulations.
Protocol for Evaluating Solubility Enhancement
Objective: To determine the effect of this compound on the solubility of a poorly water-soluble pesticide active ingredient (AI) in a given solvent system.
Materials:
-
Pesticide Active Ingredient (Technical Grade)
-
This compound
-
Selected organic solvent(s) (e.g., Solvesso™ series, N-Methyl-2-pyrrolidone)
-
Analytical balance, magnetic stirrer, and stirring bars
-
Temperature-controlled water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes with appropriate filters
Procedure:
-
Preparation of Saturated Solutions:
-
Prepare a series of solutions with a fixed volume of the chosen solvent.
-
To each solution, add a known concentration of this compound (e.g., 0%, 1%, 2%, 5% w/v).
-
Add an excess amount of the pesticide AI to each solution.
-
Seal the containers and place them in a temperature-controlled bath set at 25°C.
-
Stir the solutions for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the undissolved AI to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm filter to remove any solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved AI.[9]
-
Prepare a calibration curve using standard solutions of the AI to quantify the results.
-
-
Data Analysis:
-
Calculate the solubility of the AI in each solution (in g/L).
-
Plot the solubility of the AI as a function of the this compound concentration.
-
Protocol for Stability Testing of Agrochemical Formulations
Objective: To assess the chemical and physical stability of an agrochemical formulation containing this compound under accelerated storage conditions.[8][10]
Materials:
-
Test formulation containing the AI and this compound.
-
Control formulation (without this compound).
-
Stability chambers or ovens capable of maintaining constant temperatures (e.g., 40°C, 54°C).
-
Glass storage containers.
-
Analytical instrumentation for AI quantification (e.g., HPLC, GC).
-
Equipment for physical property testing (e.g., viscometer, particle size analyzer).
Procedure:
-
Initial Analysis (Time 0):
-
Analyze the test and control formulations for the initial concentration of the AI.
-
Measure and record the initial physical properties (e.g., pH, viscosity, density, particle size distribution for suspension concentrates).
-
-
Accelerated Storage:
-
Place samples of both formulations in sealed glass containers.
-
Store the containers in a stability chamber at an elevated temperature (e.g., 54°C for 14 days, which is a standard for predicting a two-year shelf life at ambient temperatures).[11]
-
-
Interim and Final Analysis:
-
At specified time points (e.g., 7 and 14 days), remove samples from the stability chamber.
-
Allow the samples to return to room temperature.
-
Visually inspect for any signs of physical instability (e.g., phase separation, crystallization, sedimentation).
-
Re-analyze the samples for AI concentration and physical properties.
-
-
Data Analysis:
-
Calculate the percentage degradation of the AI in both formulations over time.
-
Compare the changes in physical properties between the test and control formulations.
-
A stable formulation should show minimal degradation of the AI and no significant changes in its physical properties.
-
Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
References
- 1. US4742078A - Pyran derivatives - Google Patents [patents.google.com]
- 2. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. grdc.com.au [grdc.com.au]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. US8440213B2 - Pesticides formulations - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Tetrahydro-2H-pyran-3-carboxylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of tetrahydro-2H-pyran-3-carboxylic acid in the synthesis of novel biodegradable polyesters. Due to the limited availability of specific literature on the polymerization of this monomer, the following protocols are based on well-established methods for the synthesis of analogous biodegradable polymers, such as poly(lactic acid) and poly(caprolactone). These notes are intended to serve as a foundational guide for researchers to develop their own experimental procedures.
Introduction to this compound in Polymer Synthesis
This compound is a versatile cyclic ether carboxylic acid that holds promise as a monomer for the synthesis of biodegradable polyesters. Its incorporation into a polymer backbone is anticipated to introduce unique properties, including potential changes in hydrophilicity, degradation kinetics, and thermal characteristics compared to conventional aliphatic polyesters. The ether linkage within the pyran ring may offer sites for hydrogen bonding and alter the polymer's solubility and drug-polymer interaction profiles, making it a molecule of interest for biomedical applications, including drug delivery systems and temporary medical implants.
The primary methods for polymerizing hydroxy acids and their derivatives are direct polycondensation and ring-opening polymerization (ROP). This document will outline hypothetical protocols for both approaches using this compound as a key building block.
Potential Applications in Polymer Chemistry
Polymers derived from this compound are expected to be biodegradable due to the presence of hydrolyzable ester linkages.[1] The inclusion of the cyclic ether moiety could lead to applications in:
-
Drug Delivery: The ether group may enhance the solubility of certain drugs within the polymer matrix and influence the release kinetics.
-
Biodegradable Plastics: This monomer can be used to create more environmentally friendly plastics.[1]
-
Tissue Engineering: The biocompatibility and degradation profile of the resulting polyesters could be tailored for use as scaffolds in tissue regeneration.
Experimental Protocols
Method 1: Direct Melt Polycondensation of this compound
This protocol describes the direct polymerization of this compound via melt polycondensation. This method involves the removal of water as a byproduct to drive the polymerization reaction forward.
Materials:
-
This compound (highly purified)
-
Stannous octoate (Sn(Oct)₂) or another suitable catalyst
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
Procedure:
-
Monomer Preparation: Ensure the this compound is of high purity and thoroughly dried to remove any residual water, which can hinder the polymerization process.
-
Reactor Setup: Assemble the glass reactor and purge with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: Introduce the purified this compound into the reactor.
-
Catalyst Addition: Add the catalyst (e.g., stannous octoate) at a monomer-to-catalyst molar ratio of approximately 5000:1 to 20000:1.
-
Esterification Stage: Heat the reactor to 150-180°C under a slow stream of nitrogen. Water will begin to distill off as the oligoesters are formed. Continue this stage for 2-4 hours or until the majority of the water has been removed.
-
Polycondensation Stage: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 180-200°C. The increased temperature and vacuum will facilitate the removal of water and drive the polymerization to achieve a higher molecular weight. This stage is typically continued for 8-24 hours.
-
Polymer Recovery: Once the desired viscosity is achieved (indicating high molecular weight), cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol or hexane) to purify it.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Method 2: Ring-Opening Polymerization (ROP) of a Lactone Derivative
This hypothetical protocol involves the synthesis of a lactone dimer from this compound, followed by its ring-opening polymerization. This method often allows for better control over the molecular weight and a narrower molecular weight distribution.
Part A: Synthesis of the Dimeric Lactone
-
Oligomerization: Gently heat this compound under reduced pressure with a mild catalyst to form low molecular weight oligomers, with the removal of water.
-
Depolymerization: Heat the oligomers under high vacuum in the presence of a transesterification catalyst (e.g., tin(II) oxide) to induce backbiting reactions that form the cyclic lactone dimer.
-
Purification: The volatile lactone can be collected by distillation and further purified by recrystallization or sublimation.
Part B: Ring-Opening Polymerization
Materials:
-
Purified lactone dimer of this compound
-
Stannous octoate (Sn(Oct)₂)
-
An initiator (e.g., a monofunctional alcohol like 1-dodecanol for molecular weight control)
-
Dry toluene (or bulk polymerization)
-
High-vacuum line and glassware
Procedure:
-
Reactor Setup: Flame-dry all glassware under vacuum and backfill with dry nitrogen.
-
Charging the Reactor: In an inert atmosphere (glovebox), add the purified lactone dimer, the initiator, and the catalyst to the reaction flask. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: If performing a solution polymerization, add dry toluene. For melt polymerization, heat the mixture to a temperature above the melting point of the lactone (e.g., 130-160°C).
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 4-24 hours.
-
Polymer Recovery and Purification: After the reaction is complete, cool the mixture to room temperature. If in solution, precipitate the polymer in a non-solvent. If in bulk, dissolve the solid polymer in a suitable solvent before precipitation.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Data Presentation
The following tables present hypothetical data for polyesters synthesized from this compound. These values are illustrative and would need to be determined experimentally.
Table 1: Hypothetical Molecular Weight and Thermal Properties of Poly(tetrahydro-2H-pyran-3-carboxylate)
| Polymerization Method | Monomer:Initiator Ratio | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Tm (°C) (DSC) |
| Melt Polycondensation | N/A | 25,000 | 2.1 | 45 | 110 |
| Ring-Opening Polym. | 100:1 | 12,000 | 1.3 | 42 | 105 |
| Ring-Opening Polym. | 200:1 | 23,500 | 1.4 | 44 | 108 |
| Ring-Opening Polym. | 500:1 | 58,000 | 1.6 | 46 | 112 |
Table 2: Hypothetical Biodegradation Data (Mass Loss % over Time)
| Polymer Sample | Week 2 | Week 4 | Week 8 | Week 12 |
| Poly(THP-3-CA) - 25kDa | 5% | 12% | 28% | 45% |
| Poly(L-lactic acid) - 25kDa | 8% | 18% | 40% | 65% |
| Poly(ε-caprolactone) - 25kDa | 3% | 8% | 20% | 35% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Direct Melt Polycondensation.
Caption: Workflow for Ring-Opening Polymerization.
References
Application Notes and Protocols for Functional Group Transformations of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis. Its saturated heterocyclic structure is a common motif in numerous natural products and pharmacologically active compounds. The ability to selectively modify its carboxylic acid functional group and the tetrahydropyran ring opens up a wide array of possibilities for creating diverse molecular architectures and exploring structure-activity relationships (SAR) in drug discovery. These application notes provide detailed protocols for key functional group transformations of this compound, including esterification, amide coupling, reduction, and decarboxylation.
Esterification of the Carboxylic Acid Group
Esterification is a fundamental transformation used to modify the polarity, solubility, and metabolic stability of a lead compound. Two common and effective methods for the esterification of this compound are the Fischer-Speier esterification and the Steglich esterification.
Data Presentation: Esterification Reactions
| Method | Alcohol | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 2-6 | >90 |
| Steglich | tert-Butanol | DCC, DMAP | Dichloromethane | 0 to RT | 3 | 76-81[1] |
| Silane Reduction | (from precursor) | 1,1,3,3-tetramethyldisiloxane, methanesulfonic acid | Acetic Acid | RT | 3 | 96.0[2] |
Experimental Protocols
Protocol 1.1: Fischer-Speier Esterification for Methyl Tetrahydro-2H-pyran-3-carboxylate
This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols.[3][4][5]
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 1.2: Steglich Esterification for tert-Butyl Tetrahydro-2H-pyran-3-carboxylate
This protocol is ideal for forming esters with sterically hindered alcohols, such as tert-butanol, under mild conditions.[1][6][7]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (3.0 eq), and a catalytic amount of DMAP (0.08 eq) in anhydrous DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution and stir for 5 minutes at 0 °C.[1]
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with 0.5 N HCl and then with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or silica gel column chromatography.
Diagrams
Caption: Esterification pathways of this compound.
Amide Coupling of the Carboxylic Acid Group
Amide bond formation is one of the most critical reactions in drug development, allowing for the introduction of diverse functionalities and the modulation of pharmacological properties.
Data Presentation: Amide Coupling Reactions
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
| EDC[8] | NHS[8] | - | DCM, DMF, Water | RT | 1-12 | 60-95[8] |
| HATU[8] | - | DIPEA | DMF | RT | 1-4 | 70-98 |
Experimental Protocols
Protocol 2.1: Amide Coupling using EDC/NHS
This is a widely used method due to its mild conditions and the water-solubility of the byproducts, making purification straightforward.[8][9][10]
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.[8]
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the solution.[8]
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.[8]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2.2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for less reactive amines or sterically hindered substrates.[8][11]
Materials:
-
This compound
-
Primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
5% aqueous LiCl (for DMF removal)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[8]
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.2 eq) to the activated mixture.[8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[8]
-
Dilute the reaction with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagrams
Caption: General workflow for amide coupling reactions.
Reduction of the Carboxylic Acid to a Primary Alcohol
Reduction of the carboxylic acid to the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, provides a key intermediate for further functionalization, such as ether or ester formation, or for introduction into fragments for fragment-based drug design.
Data Presentation: Reduction Reactions
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Work-up |
| LiAlH₄[12] | Anhydrous THF or Et₂O | 0 to Reflux | 2-16 | Acidic or Fieser work-up |
| BH₃ complexes (e.g., BH₃·THF)[13] | Anhydrous THF | 0 to Reflux | 1-12 | Acidic work-up |
Experimental Protocol
Protocol 3.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12][14]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Ethyl acetate (for quenching)
-
1 M HCl or Rochelle's salt solution
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5-3.0 eq) in anhydrous THF or Et₂O in a round-bottom flask.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. (Caution: Hydrogen gas evolution).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-16 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Diagram
Caption: Reduction of the carboxylic acid to a primary alcohol.
Decarboxylation
Decarboxylation removes the carboxylic acid group, yielding the parent tetrahydropyran ring. This can be useful for accessing the unsubstituted scaffold or as a strategic step in a longer synthetic sequence.
Data Presentation: Decarboxylation Reaction
| Method | Key Reagents | Solvent | Conditions |
| Barton Decarboxylation[15][16] | N-Hydroxy-2-pyridinethione, DCC (for ester formation), then AIBN, Bu₃SnH | Toluene or Benzene | Thermal or Photochemical |
Experimental Protocol
Protocol 4.1: Reductive Decarboxylation via a Barton Ester
This radical-based method is a reliable way to remove a carboxylic acid group from an aliphatic system.[17][18]
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
N-Hydroxy-2-pyridinethione sodium salt
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or benzene
-
Inert atmosphere setup, reflux condenser, and heating source
Procedure: Step A: Formation of the Barton Ester
-
Convert this compound (1.0 eq) to its acid chloride by reacting with oxalyl chloride or thionyl chloride in an appropriate solvent like DCM with a catalytic amount of DMF.
-
In a separate flask under an inert atmosphere, react the crude acid chloride with N-hydroxy-2-pyridinethione sodium salt (1.1 eq) in anhydrous toluene at room temperature until the acid chloride is consumed (monitor by TLC).
Step B: Decarboxylation
-
To the solution of the Barton ester from Step A, add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the mixture to reflux (around 80-110 °C depending on the solvent) for 1-3 hours.
-
Monitor the disappearance of the Barton ester by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-methyl-tetrahydro-2H-pyran.
Diagram
Caption: Barton decarboxylation reaction pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Esterification of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the esterification of tetrahydro-2H-pyran-3-carboxylic acid, a key reaction in the synthesis of various intermediates for pharmaceutical and agrochemical research. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This guide includes generalized protocols, comparative data on catalyst performance and alcohol selection from related compounds, and visual diagrams to illustrate reaction pathways and experimental workflows.
Introduction
This compound and its ester derivatives are valuable building blocks in organic synthesis. The tetrahydropyran ring is a common motif in numerous natural products and biologically active molecules. The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation that allows for further functionalization and modification in the development of novel therapeutic agents and other specialized chemicals. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3] This reaction is an equilibrium process, and strategies to drive it to completion include using an excess of the alcohol or removing water as it is formed.[1][2]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1][2]
Diagram: Fischer Esterification Mechanism
Caption: General mechanism of Fischer-Speier esterification.
Experimental Protocols
The following are generalized protocols for the esterification of this compound. These can be adapted based on the specific alcohol used and the scale of the reaction.
Protocol 1: Sulfuric Acid Catalyzed Esterification in Excess Alcohol
This method is suitable for simple, low-boiling-point alcohols like methanol and ethanol, which can also serve as the solvent.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve this compound (1.0 eq) in the desired anhydrous alcohol (20-50 eq, serving as solvent).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification with Dean-Stark Apparatus
This protocol is advantageous for higher boiling point alcohols or when using a stoichiometric amount of the alcohol, as it facilitates the removal of water to drive the equilibrium.
Materials:
-
This compound
-
Alcohol (1.2-2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05-0.1 eq)
-
Toluene or benzene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), the alcohol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or silica gel column chromatography.
Data Presentation
| Ester Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester, H₂ (Hydrogenation) | Not specified for esterification, hydrogenation step | 86.7 | [4] |
| 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester, H₂ (Hydrogenation) | Not specified for esterification, hydrogenation step | 96.0 | [4][5] |
| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid methyl ester | (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid, Methanol | Boron trifluoride diethyl etherate or Iodine | N/A | [6] |
| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid ethyl ester | (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid, Ethanol | Boron trifluoride diethyl etherate or Iodine | N/A | [6] |
| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid propyl ester | (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid, 1-Propanol | Boron trifluoride diethyl etherate or Iodine | N/A | [6] |
Note: Yields for the propyl and pentyl derivatives are for the final products obtained after a multi-step synthesis that includes an esterification-like transformation followed by purification.
Visualizations
Diagram: Experimental Workflow
Caption: General experimental workflow for Fischer esterification.
Safety and Handling
-
Concentrated acids such as sulfuric acid and p-toluenesulfonic acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
Conclusion
The esterification of this compound is a robust and scalable reaction, crucial for the synthesis of advanced intermediates in drug discovery and materials science. The Fischer-Speier method, with appropriate modifications such as the use of excess alcohol or azeotropic removal of water, provides a reliable means to achieve high yields of the desired ester products. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively perform and optimize this important chemical transformation.
References
- 1. CN104496858A - Method for synthesizing 4-oxothis compound ethyl ester - Google Patents [patents.google.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. 18729-20-9|Methyl tetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amidation Reactions of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various amides derived from tetrahydro-2H-pyran-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols cover common and effective coupling reagents, offering a range of options to suit different substrate requirements and experimental setups.
Introduction
Amide bond formation is a cornerstone reaction in the synthesis of pharmaceuticals and biologically active molecules. Tetrahydro-2H-pyran-3-carboxamides are of particular interest due to the presence of the tetrahydropyran (THP) moiety, a common scaffold in numerous approved drugs. The THP ring can improve physicochemical properties such as solubility and metabolic stability. This document outlines reliable methods for the coupling of this compound with a variety of amines.
General Reaction Scheme
The amidation of this compound involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is typically achieved using a coupling agent.
Caption: General workflow for the amidation of this compound.
I. Amidation using EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system that minimizes side reactions and racemization.
Protocol 1: Synthesis of N-Benzyl-tetrahydro-2H-pyran-3-carboxamide
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and benzylamine (1.1 eq).
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-18 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the pure N-benzyl-tetrahydro-2H-pyran-3-carboxamide.
Data Summary:
| Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| Benzylamine | EDC·HCl, HOBt, DIPEA | DCM | 16 | 85-95 |
| Aniline | EDC·HCl, HOBt, DIPEA | DMF | 18 | 75-85 |
| Morpholine | EDC·HCl, HOBt, DIPEA | DCM | 14 | 80-90 |
II. Amidation using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amines or acids prone to racemization.
Protocol 2: Synthesis of N-(4-fluorophenyl)-tetrahydro-2H-pyran-3-carboxamide
Materials:
-
This compound
-
4-Fluoroaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add 4-fluoroaniline (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (Ethyl acetate/Hexanes) to yield the desired amide.
Data Summary:
| Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 4-Fluoroaniline | HATU, DIPEA | DMF | 6 | 90-98 |
| 2-Aminopyridine | HATU, DIPEA | DMF | 8 | 70-80 |
| tert-Butylamine | HATU, DIPEA | DMF | 12 | 65-75 |
III. Alternative Amidation via Acid Chloride Formation
For certain substrates, particularly when scaling up, a two-step procedure involving the formation of an acid chloride followed by reaction with an amine can be advantageous. A patent describes a similar procedure for the 4-carboxylic acid isomer, which can be adapted[1].
Protocol 3: Synthesis of Tetrahydro-2H-pyran-3-carboxamide
Step 1: Synthesis of Tetrahydro-2H-pyran-3-carbonyl chloride
-
In a flask equipped with a reflux condenser, add this compound (1.0 eq) and toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 80°C and stir for 1.5 hours[1].
-
After completion, concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
In a separate flask, prepare a solution of aqueous ammonia (excess).
-
Cool the ammonia solution to 0°C.
-
Slowly add the crude tetrahydro-2H-pyran-3-carbonyl chloride to the cooled ammonia solution with vigorous stirring.
-
Stir the reaction at 0°C for 6 hours[1].
-
Filter the resulting precipitate, wash with cold water, and dry to obtain tetrahydro-2H-pyran-3-carboxamide.
Data Summary (Adapted from a similar procedure for the 4-isomer):
| Amine | Reagents | Solvent | Time (h) | Yield (%) |
| Ammonia | Thionyl Chloride, aq. NH₃ | Toluene/Water | 7.5 | ~62 |
| Diethylamine | Thionyl Chloride | Toluene | 1 | - |
Signaling Pathways and Experimental Workflows
The synthesis of a library of tetrahydro-2H-pyran-3-carboxamides is often a key step in a drug discovery workflow.
Caption: A typical drug discovery workflow involving the synthesis of a carboxamide library.
The synthesized amides can be screened for their biological activity, for instance, as enzyme inhibitors. The general mechanism of competitive enzyme inhibition is depicted below.
Caption: Mechanism of competitive enzyme inhibition by a synthesized carboxamide.
Conclusion
The protocols provided herein offer robust and versatile methods for the synthesis of tetrahydro-2H-pyran-3-carboxamides. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate to achieve optimal yields and purity. These compounds serve as valuable starting points for further investigation in various drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis of tetrahydro-2H-pyran-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields can arise from several factors, primarily dependent on the chosen synthetic pathway. Common causes include suboptimal reaction conditions, purity of starting materials, and the presence of side reactions.
Troubleshooting Steps:
-
Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where required. Impurities can poison catalysts and lead to undesirable side reactions.
-
Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. It is essential to optimize these parameters for your specific substrate. For instance, in reactions involving strong bases, cryogenic temperatures (-10 to 0 °C) can minimize side product formation.
-
Catalyst Activity: Ensure the catalyst is fresh and active. For reactions sensitive to moisture, handle catalysts under an inert atmosphere.
FAQ 2: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?
The formation of byproducts is a common issue. The nature of these byproducts depends on the synthetic route.
Common Side Reactions and Prevention:
-
Over-oxidation: When synthesizing from (tetrahydro-2H-pyran-3-yl)methanol, over-oxidation can lead to the formation of undesired products. Careful selection of the oxidizing agent and monitoring the reaction progress can mitigate this.
-
Incomplete Hydrolysis: During the hydrolysis of a nitrile or ester precursor, incomplete reaction will result in a mixture of the starting material, intermediate amide (in the case of nitrile hydrolysis), and the desired carboxylic acid, complicating purification. Ensure adequate reaction time and appropriate concentrations of acid or base.
-
Ring Opening: Under harsh acidic or basic conditions, the tetrahydropyran ring can be susceptible to opening. Using milder reaction conditions can help prevent this.
FAQ 3: How can I effectively purify the final product?
Purification of this compound typically involves standard laboratory techniques.
Purification Strategies:
-
Extraction: After quenching the reaction, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water.
-
Chromatography: Silica gel chromatography is a common method for purifying the final product and removing persistent impurities. The choice of eluent will depend on the polarity of the impurities.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.
Experimental Protocols
Below are detailed methodologies for key synthetic routes to this compound.
Method 1: Oxidation of (Tetrahydro-2H-pyran-3-yl)methanol
This two-step process involves the formation of the tetrahydropyran ring followed by oxidation of the primary alcohol to a carboxylic acid.
Step 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol
A common route to the precursor alcohol is via the Prins cyclization.
-
Reaction: Homoallylic alcohol is reacted with an aldehyde in the presence of an acid catalyst.
-
Reagents:
-
3-Buten-1-ol
-
Paraformaldehyde
-
Acid catalyst (e.g., Amberlyst-15)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a solution of 3-buten-1-ol in dichloromethane, add paraformaldehyde and the acid catalyst.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or GC.
-
Upon completion, filter off the catalyst and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield (tetrahydro-2H-pyran-3-yl)methanol.
-
Step 2: Oxidation to this compound
-
Reaction: The primary alcohol is oxidized to the corresponding carboxylic acid.
-
Reagents:
-
(Tetrahydro-2H-pyran-3-yl)methanol
-
Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)
-
Solvent (e.g., Acetone for Jones reagent, Dichloromethane for TEMPO)
-
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Procedure (using Jones Reagent):
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Dissolve (tetrahydro-2H-pyran-3-yl)methanol in acetone and cool the solution in an ice bath.
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Add Jones reagent dropwise to the solution, maintaining the temperature below 20°C.
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After the addition is complete, stir the mixture for several hours at room temperature.
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Quench the reaction by adding isopropanol.
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Filter the mixture and concentrate the filtrate.
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Extract the residue with ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
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Purify further by chromatography or crystallization.
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Method 2: Hydrolysis of Tetrahydro-2H-pyran-3-carbonitrile
This method involves the hydrolysis of a nitrile precursor to the carboxylic acid.
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Reaction: The nitrile is hydrolyzed under acidic or basic conditions.
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Reagents:
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Tetrahydro-2H-pyran-3-carbonitrile
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Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)
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Procedure (Acid Hydrolysis):
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Heat a mixture of tetrahydro-2H-pyran-3-carbonitrile and 6M aqueous HCl at reflux for several hours.
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Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.
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Cool the reaction mixture to room temperature and extract with an organic solvent like ethyl acetate.
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Wash the organic extracts with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify as needed.
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Quantitative Data Summary
The following table summarizes typical yields for related synthesis, which can serve as a benchmark for optimizing the synthesis of this compound.
| Precursor/Reaction | Product | Yield (%) | Reference |
| 2-Propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (Reduction) | 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 86.7 | |
| 2-Pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (Reduction) | 6-Pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 96.0 | |
| Ethyl hydroxypropanoate and ethyl acrylate (Dieckmann Condensation) | 4-Oxothis compound ethyl ester | High (unspecified) |
Visualizing Workflows and Relationships
The following diagrams illustrate the key synthetic pathways and troubleshooting logic.
Caption: Overview of synthetic pathways to this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Purification of Tetrahydro-2H-pyran-3-carboxylic Acid
Welcome to the technical support center for the purification of tetrahydro-2H-pyran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and its derivatives are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification. For acidic compounds, it is often beneficial to add a small amount of acid to the solvent system during chromatography to ensure the compound remains in its protonated state and to prevent streaking on the column.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from several sources:
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Residual starting materials: Incomplete reactions can leave unreacted starting materials in your crude product.
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Byproducts of the synthesis: Side reactions can generate structurally related impurities. It is crucial to understand the reaction mechanism to anticipate potential byproducts.
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Solvents: Residual solvents from the reaction or extraction steps are common impurities.
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Reagents: Excess reagents or their decomposition products might be present.
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for determining the purity of your compound. For HPLC analysis of carboxylic acids, a reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[1] UV detection at a low wavelength, such as 210 nm, is common for carboxylic acids.[1]
Troubleshooting Guides
Low Yield After Purification
Problem: You are experiencing a significant loss of product during the purification process, resulting in a low overall yield.
| Potential Cause | Troubleshooting Steps |
| Product loss during work-up | Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). The pH of the aqueous layer should be acidic to ensure the carboxylic acid is in its neutral, more organic-soluble form. |
| Inappropriate recrystallization solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent mixture. Common solvents for organic acids include water, ethanol, acetone, or mixtures such as ethanol/water or ethyl acetate/heptane.[1] |
| Using too much recrystallization solvent | Using an excessive volume of solvent will result in a significant amount of your product remaining in the mother liquor upon cooling, which lowers the recovery rate.[1] Use the minimum amount of hot solvent necessary to completely dissolve the solid. |
| Product co-eluting with impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. A difference in Rf values of at least 0.2 on a TLC plate is generally recommended for good separation on a column. |
Product "Oiling Out" During Recrystallization
Problem: Instead of forming crystals, your product separates from the recrystallization solvent as an oil.
| Potential Cause | Troubleshooting Steps |
| High concentration of impurities | Impurities can depress the melting point of your compound and interfere with crystal lattice formation. Try a preliminary purification step, such as a simple filtration through a plug of silica, before attempting recrystallization. |
| Cooling the solution too quickly | Rapid cooling can lead to supersaturation and oiling out.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] |
| Inappropriate solvent choice | "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute.[1] If this happens, reheat the solution, add more solvent to ensure complete dissolution, and allow it to cool more slowly.[1] Consider using a lower-boiling point solvent. |
| Supersaturation | Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
Streaking on TLC or Column Chromatography
Problem: Your compound appears as a long streak rather than a distinct spot on a TLC plate or elutes as a broad band from a column.
| Potential Cause | Troubleshooting Steps |
| Ionization of the carboxylic acid on silica gel | The acidic nature of your compound can lead to interactions with the silica gel, causing streaking. Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent to keep the carboxylic acid in its protonated form. |
| Sample overload | Applying too much sample to the TLC plate or column can cause streaking. Use a more dilute solution for spotting on TLC and ensure the column is not overloaded with the crude product. |
| Inappropriate solvent system | If the eluent is too polar, the compound may move with the solvent front. If it is not polar enough, it will remain at the baseline. Test various solvent systems with different polarities to find one that gives an Rf value between 0.2 and 0.4 for your compound. |
Experimental Protocols
General Work-up Procedure
This is a general procedure that can be adapted based on the specifics of your reaction.
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Quenching the Reaction: If necessary, quench the reaction mixture by slowly adding it to an ice-cold aqueous solution (e.g., water or a dilute acid).
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Solvent Removal: If your reaction was performed in a water-miscible organic solvent, remove it under reduced pressure.
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Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 using a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is protonated.
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Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
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Washing: Combine the organic layers and wash them sequentially with water and then brine.
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Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification by Silica Gel Chromatography
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TLC Analysis: Determine a suitable eluent system by running TLC plates. A good solvent system will give your product an Rf value of approximately 0.2-0.4. To prevent streaking, consider adding 0.1-1% acetic or formic acid to the eluent.
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Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
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Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
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Elution: Elute the column with your chosen solvent system.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tetrahydro-2H-pyran-3-carboxylic acid, a key building block in pharmaceutical and agrochemical development.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound can arise from several factors, from incomplete reactions to the formation of side products. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My overall yield is significantly lower than expected after the two-step synthesis (reduction and hydrolysis). Where should I start troubleshooting?
A1: A low overall yield can stem from issues in either the reduction of the dihydropyran precursor or the subsequent hydrolysis of the ester. To pinpoint the problem, it is crucial to analyze the crude product mixture after each step using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the two-step synthesis.
Q2: I suspect an incomplete reaction in the first step (reduction of the dihydropyran precursor). How can I confirm this and what should I do?
A2: An incomplete reduction will result in the presence of the starting dihydropyran ester in your crude product.
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Identification:
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TLC: The starting material will appear as a separate spot, likely with a different Rf value than the desired product.
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¹H NMR: Look for characteristic peaks of the dihydropyran precursor, such as vinylic proton signals.
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Solutions:
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Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material is fully consumed.
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Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. If necessary, increase the catalyst loading.
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Reagent Stoichiometry: If using a chemical reducing agent (e.g., triethylsilane), ensure the correct stoichiometry is used. The quality of the reducing agent should also be verified.
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Q3: My NMR spectrum of the crude product after reduction shows unexpected peaks. What are the likely side products and how can I avoid them?
A3: A common side product during the reduction of the ester is over-reduction to the corresponding alcohol.
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Identification of Over-reduction Product:
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¹H NMR: Look for new signals corresponding to a hydroxymethyl group (e.g., a triplet around 3.5-3.7 ppm) and the disappearance of the ester's methyl/ethyl group signals.
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IR Spectroscopy: The appearance of a broad O-H stretch around 3300-3500 cm⁻¹ and the absence of the ester carbonyl stretch (around 1735 cm⁻¹) are indicative of the alcohol.
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Solutions to Minimize Over-reduction:
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Choice of Reducing Agent: Silane-based reducing agents in the presence of a Lewis acid are generally selective for the reduction of the double bond over the ester. If using hydride reagents, milder conditions (e.g., lower temperature, less reactive hydride) should be employed.
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Reaction Conditions: For catalytic hydrogenation, careful control of hydrogen pressure and temperature can improve selectivity.
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Q4: The hydrolysis of the ester to the carboxylic acid is not going to completion. How can I improve the yield of this step?
A4: Incomplete hydrolysis will leave unreacted ester in your product mixture.
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Identification:
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TLC: The presence of a less polar spot corresponding to the starting ester.
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¹H NMR: Residual signals from the ester's alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester).
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Solutions:
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Reaction Time and Temperature: Increase the reaction time or temperature. Saponification can be performed at room temperature or under reflux.
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Excess Base: Ensure a sufficient excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion.
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Solvent: Use a solvent system that ensures the solubility of both the ester and the hydroxide, such as a mixture of methanol or ethanol and water.
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Q5: I am observing a mixture of cis and trans isomers in my final product. How can I control the stereochemistry or separate the isomers?
A5: The reduction of the dihydropyran ring can lead to the formation of both cis and trans isomers. The trans isomer is generally thermodynamically more stable.
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Controlling Stereochemistry: The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. However, achieving high stereoselectivity can be challenging.
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Separation:
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Column Chromatography: The cis and trans isomers can often be separated by silica gel column chromatography. Careful selection of the eluent system is key.
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Recrystallization: If the product is a solid, recrystallization may selectively crystallize one isomer, leaving the other in the mother liquor.
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Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield method for the synthesis of this compound?
A1: A robust two-step method starting from a dihydropyran precursor generally provides high yields. The first step involves the reduction of the double bond of a suitable dihydropyran ester, followed by the hydrolysis of the ester to the carboxylic acid.
Synthetic Pathway Overview
Caption: A two-step synthetic pathway to this compound.
Q2: What are the key experimental parameters to control for a high-yield synthesis?
A2: Careful control of reaction conditions is critical. The table below summarizes key parameters for each step.
| Parameter | Step 1: Reduction (Catalytic Hydrogenation) | Step 1: Reduction (Silane Reduction) | Step 2: Saponification |
| Reagents | H₂, Pd/C (5-10 mol%) | Triethylsilane (Et₃SiH), Methanesulfonic acid | NaOH or LiOH |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Acetic Acid or Dichloromethane | Methanol/Water or Ethanol/Water |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Pressure | 1-5 atm (for Hydrogenation) | N/A | N/A |
| Reaction Time | 2-16 hours | 1-4 hours | 2-12 hours |
Q3: What purification methods are most effective for the final product?
A3: The purification strategy depends on the physical state of the final product and the nature of the impurities.
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Extraction: After hydrolysis, the carboxylate salt is in the aqueous layer. Acidification of the aqueous layer protonates the carboxylate, allowing the carboxylic acid to be extracted into an organic solvent like ethyl acetate.
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Column Chromatography: Silica gel chromatography can be used to separate the desired product from non-acidic impurities and also to separate cis/trans isomers.
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Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
Experimental Protocols
Protocol 1: Synthesis of Methyl Tetrahydro-2H-pyran-3-carboxylate (Reduction)
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To a solution of methyl 3,4-dihydro-2H-pyran-3-carboxylate (1 equivalent) in methanol, add 10% palladium on carbon (5 mol%).
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The reaction mixture is stirred under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.
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Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure to yield the crude methyl tetrahydro-2H-pyran-3-carboxylate.
Protocol 2: Synthesis of this compound (Hydrolysis)
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The crude methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) is dissolved in a 1:1 mixture of methanol and water.
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Sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.
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The methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-polar impurities.
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The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated HCl.
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The product is extracted with ethyl acetate (3 x volume).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product.
| Synthesis Step | Reagent/Method | Typical Yield | Reference |
| Reduction of Dihydropyran Ester | Triethylsilane, Methanesulfonic Acid | 85-96% (for substituted analogs) | [1] |
| Saponification of Ester | NaOH in MeOH/H₂O | >95% | [2] |
References
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid
Welcome to the technical support center for the synthesis of tetrahydro-2H-pyran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic building block.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, organized by the synthetic methodology.
Route 1: Hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid
This is a common and direct route to the target molecule. However, several issues can impact the yield and purity of the final product.
Q1: Low or no conversion of the starting material is observed.
A1:
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Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst for each reaction. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
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Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently. Gradually increase the pressure, ensuring the reaction vessel is rated for the intended pressure.
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Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents.
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Inadequate Mixing: Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture, maximizing contact with the substrate and hydrogen.
Q2: Besides the desired product, other unexpected products are observed by GC-MS or NMR.
A2:
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Ring Opening: Under harsh conditions (high temperature or prolonged reaction times), the pyran ring can undergo hydrogenolysis, leading to the formation of linear diol or carboxylic acid byproducts. Reduce the reaction temperature and monitor the reaction progress closely to stop it upon completion.
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Skeletal Rearrangement: In the gas phase or at high temperatures over certain catalysts like alumina, skeletal rearrangements can occur, leading to the formation of byproducts such as 2,3,4,5-tetrahydrooxepine and oxepane.[1] While less common in liquid-phase hydrogenation, the choice of support for the palladium catalyst could influence this. If suspected, consider using a different catalyst support (e.g., charcoal, barium sulfate).
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Over-reduction: The carboxylic acid group is generally stable to hydrogenation under these conditions, but with very active catalysts or harsh conditions, reduction to the corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol, could occur. Use a less active catalyst or milder conditions if this is observed.
Route 2: Intramolecular Oxa-Michael Addition
This route typically involves the cyclization of a δ-hydroxy-α,β-unsaturated ester. The stereochemical outcome and yield are highly dependent on the reaction conditions.
Q1: The cyclization reaction is slow or does not proceed to completion.
A1:
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Inappropriate Base/Acid: The choice of catalyst is crucial. For base-catalyzed reactions, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required. For acid-catalyzed cyclizations, a Lewis acid or a strong Brønsted acid might be necessary. The specific substrate will dictate the optimal catalyst.
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Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the cyclization. It may be necessary to redesign the synthetic route to install these groups after the ring formation.
Q2: A mixture of diastereomers (cis/trans) is obtained.
A2: The stereochemical outcome of the intramolecular oxa-Michael addition is highly sensitive to the reaction conditions.
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Kinetic vs. Thermodynamic Control: Under basic conditions at low temperatures, the reaction is often under kinetic control, which may favor the formation of the axial-equatorial isomer. At higher temperatures, thermodynamic equilibrium can be established, leading to the more stable diequatorial isomer.[2] Carefully control the reaction temperature to influence the stereoselectivity.
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Catalyst Effect: Acid-catalyzed reactions often favor the formation of the thermodynamically more stable diequatorial product.[2] Switching from a base to an acid catalyst (or vice-versa) can alter the diastereomeric ratio.
Q3: Intermolecular side reactions are leading to polymers or dimers.
A3:
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Concentration: High concentrations of the starting material can favor intermolecular reactions. Perform the reaction under high dilution conditions to promote the desired intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture.
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Reactive Intermediates: The enolate or oxocarbenium ion intermediates can be highly reactive. Ensure that no impurities are present that could initiate polymerization.
Route 3: From a Lactone Precursor
This approach involves the formation of a δ-lactone followed by hydrolysis to the hydroxy acid, which can then be cyclized. A common route to a precursor involves the Dieckmann condensation.
Q1: The Dieckmann condensation to form the β-keto ester precursor gives a low yield.
A1:
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Intermolecular Condensation: Similar to the intramolecular Michael addition, high concentrations can lead to intermolecular Claisen condensation. Use high dilution techniques.
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Incorrect Base Stoichiometry: The Dieckmann condensation requires a full equivalent of a strong base (e.g., sodium ethoxide) to deprotonate the resulting β-keto ester and drive the equilibrium towards the product. Using catalytic amounts of base will result in poor yields.
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Reverse Reaction: If the resulting β-keto ester does not have an enolizable proton, the reverse reaction (cleavage with ring scission) can compete, especially at higher temperatures.[3]
Q2: Difficulty in the hydrolysis of the lactone or ester precursor to the final carboxylic acid.
A2:
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Incomplete Hydrolysis: Saponification (base-mediated hydrolysis) of sterically hindered esters or lactones can be slow. It may require prolonged reaction times, higher temperatures, or the use of a co-solvent like THF or methanol to improve solubility.[4]
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Side Reactions During Acidic Work-up: During the acidification step to protonate the carboxylate, other acid-labile functional groups in the molecule could react. Careful control of pH and temperature during the work-up is essential.
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Lactone Re-formation: Upon acidification, the resulting hydroxy acid may re-cyclize to the lactone, especially if heated. It is advisable to perform the extraction at low temperatures and remove the solvent promptly.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in the final product?
A: Common impurities depend on the synthetic route but can include:
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Residual Solvents: From the reaction or purification steps.
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Unreacted Starting Materials: Incomplete conversion.
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Diastereomers: If the synthesis is not stereospecific.
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Ring-Opened Byproducts: From hydrogenation or hydrolysis side reactions.
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Polymeric Material: From intermolecular side reactions.
Q: What purification methods are most effective for this compound?
A:
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Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.
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Column Chromatography: Silica gel chromatography is a common method for purifying carboxylic acids. A mobile phase containing a small amount of an acidic modifier (e.g., acetic acid or formic acid) can help to reduce tailing of the acidic product on the silica gel.
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Acid-Base Extraction: The carboxylic acid product can be selectively extracted from an organic solvent into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities before re-acidifying and extracting the pure product back into an organic solvent.
Q: How can I confirm the stereochemistry of my final product?
A:
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NMR Spectroscopy: The coupling constants between the protons on the tetrahydropyran ring can provide information about their relative stereochemistry (axial vs. equatorial). 2D NMR techniques like NOESY can also be used to determine through-space correlations between protons, which can help to elucidate the stereochemistry.
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X-ray Crystallography: If the product can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.
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Chiral Chromatography: If a racemic or diastereomeric mixture is produced, chiral HPLC or GC can be used to separate and quantify the different stereoisomers.
Experimental Protocols
Please note: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid
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Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve 5,6-dihydro-2H-pyran-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
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Catalyst Addition: Carefully add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by TLC, GC, or by observing the cessation of hydrogen uptake.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Protocol 2: Intramolecular Oxa-Michael Addition
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the δ-hydroxy-α,β-unsaturated ester (1.0 eq) in a dry, aprotic solvent (e.g., THF, diethyl ether).
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Base Addition: Cool the solution to the desired temperature (e.g., -78 °C to room temperature) and add a solution of a strong, non-nucleophilic base (e.g., NaH, t-BuOK, 1.1 eq) dropwise.
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Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.
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Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
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Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Diastereoselectivity in Intramolecular Oxa-Michael Addition
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaH (1.1) | THF | 0 | 4 | 75 | 20:80 |
| 2 | NaH (1.1) | THF | 25 | 2 | 80 | 50:50 |
| 3 | t-BuOK (1.1) | t-BuOH | 80 | 1 | 65 | 90:10 (Thermodynamic) |
| 4 | Sc(OTf)₃ (0.1) | CH₂Cl₂ | 25 | 6 | 85 | >95:5 (Thermodynamic) |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrogenation.
References
Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-2H-pyran-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydro-2H-pyran-3-carboxylic acid and its derivatives. The information is designed to help overcome common challenges encountered during synthesis and optimize reaction conditions for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related compounds.
Q1: My reaction is resulting in a low yield or no conversion of the starting material. What are the potential causes and solutions?
Low yields can stem from several factors, including reactant purity, reaction conditions, and the presence of side reactions. Consider the following troubleshooting steps:
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Reactivity of Nucleophiles: If your synthesis involves a nucleophilic attack, the nucleophile's reactivity is crucial.
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Solution: Consider increasing the reaction temperature or using a more polar apathetic solvent like DMF or DMSO to enhance nucleophilicity. If compatible with your synthetic route, a stronger nucleophile could be employed.[1]
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Steric Hindrance: Bulky nucleophiles or substrates can hinder the reaction.
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Solution: Opt for a less sterically hindered analog of the nucleophile or prolong the reaction time to allow the reaction to proceed to completion.[1]
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Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency.
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Solution: For SN2 reactions, polar aprotic solvents are generally preferred.[1]
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Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates.
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Solution: If the reaction is sluggish at room temperature, consider gently increasing the temperature to 40-60 °C, while monitoring for the formation of byproducts.[1]
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Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I minimize them?
The formation of byproducts is a common issue. Identifying the byproduct can help in devising a strategy to minimize its formation.
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Elimination Reactions: Under basic conditions, elimination of leaving groups (e.g., halogens) to form α,β-unsaturated ketones is a common side reaction.[1]
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Solution: Conduct the reaction at a lower temperature, as higher temperatures often favor elimination. If possible, run the reaction under neutral or acidic conditions. If a base is necessary, consider a weaker or non-nucleophilic base.[1]
-
-
Favorskii Rearrangement: For α-halo ketone precursors, a Favorskii rearrangement can occur under basic conditions, leading to ring contraction and the formation of cyclopentane carboxylic acid derivatives.[1]
-
Solution: To avoid this rearrangement, perform the reaction under neutral or mildly acidic conditions, provided the nucleophile is stable in such environments.[1]
-
Q3: How can I control the stereoselectivity of my reaction to obtain the desired cis/trans isomer?
The stereochemical outcome of the reaction is critical, as different isomers can have different biological activities. The trans isomer of tetrahydro-2H-pyran derivatives is often thermodynamically more stable and preferred.[2]
-
Reaction Conditions: The choice of reagents and reaction conditions can influence the isomeric ratio.
-
Example: In the synthesis of 6-substituted-tetrahydro-2H-pyran-3-carboxylic acid methyl esters, specific conditions have been shown to yield a higher proportion of the trans isomer.[2]
-
| Substituent | Cis:Trans Ratio | Yield |
| 6-propyl | 17.4 : 82.6 | 86.7% |
| 6-pentyl | 18.4 : 81.6 | 96.0% |
This data is derived from a specific patented synthesis and may not be directly transferable to all reaction systems.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to tetrahydro-2H-pyran derivatives?
Several synthetic strategies can be employed to synthesize the tetrahydropyran ring system.
-
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[3] Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been used to catalyze asymmetric Prins cyclizations, yielding functionalized 4-methylenetetrahydropyrans in good yields and high enantioselectivities.[3]
-
Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins can be catalyzed by platinum to form tetrahydropyran rings. This method is tolerant of various functional groups.[3]
-
Knoevenagel Condensation followed by Electrocyclization: This is a common route for synthesizing 2H-pyrans, which can then be reduced to the tetrahydro-2H-pyran core. The process involves the reaction of an enal with a 1,3-dicarbonyl compound.[4]
-
Dieckmann Condensation: For intermediates like 4-oxothis compound ethyl ester, a Dieckmann condensation of a precursor like 4-oxa-1,7-diethyl pimelate can be employed.[5]
Q2: What are the key properties and applications of this compound?
This compound is a versatile building block in organic synthesis with several applications.[6]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides to improve their solubility and stability.[6]
-
Polymer Chemistry: This compound is incorporated into polymer formulations, contributing to the production of biodegradable plastics.[6]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Solid |
| InChI Key | YEWPVCUHKJABMV-UHFFFAOYSA-N |
Q3: What are the recommended storage and handling conditions for tetrahydro-2H-pyran derivatives?
Proper storage and handling are essential to maintain the integrity of the compound. For α-chloro ketone derivatives, it is recommended to store them in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1] Decomposition can occur in the presence of moisture or basic conditions.[1] Always consult the Safety Data Sheet (SDS) for specific handling and safety information for the compound you are working with.[7]
Experimental Protocols
The following is a representative, generalized protocol for the hydrolysis of a methyl ester to a carboxylic acid, a common final step in the synthesis of this compound derivatives.
Hydrolysis of a Methyl Ester Precursor
-
Dissolution: Dissolve the methyl ester of the this compound derivative in a mixture of methanol and water (1:1).
-
Saponification: Cool the solution to 0 °C and add a stoichiometric excess (typically 2-3 equivalents) of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extraction: Extract the carboxylic acid product into an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield or impure product.
Caption: Key optimization points in a general synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. CN104496858A - Method for synthesizing 4-oxothis compound ethyl ester - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Tetrahydro-2H-pyran-3-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative catalytic methods for the synthesis of tetrahydro-2H-pyran-3-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you troubleshoot common problems and answer frequently asked questions related to the synthesis of this compound using various alternative catalysts.
FAQ 1: Heterogeneous Catalysis - Cinchona Alkaloid-Modified Palladium
Question: I am attempting the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchonidine-modified palladium catalyst, but I am observing low enantioselectivity. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in this reaction can be attributed to several factors. Here is a breakdown of common causes and their solutions:
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Catalyst Preparation and Modification: The method of catalyst preparation and the interaction between the cinchona alkaloid modifier and the palladium surface are critical. Incomplete or improper modification can lead to a higher background reaction on unmodified palladium sites, resulting in a racemic mixture.
-
Solution: Ensure thorough mixing of the catalyst with the cinchonidine modifier in the solvent before introducing the substrate and hydrogen. The modifier-substrate complex is key to achieving high enantioselectivity.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the interaction between the chiral modifier, the substrate, and the catalyst surface.
-
Solution: Aprotic solvents of medium polarity are often preferred. Protic solvents might interfere with the necessary hydrogen bonding between the modifier and the substrate.
-
-
Reaction Conditions: Temperature and hydrogen pressure can influence the enantioselectivity. Higher temperatures can lead to a decrease in enantiomeric excess (ee).
-
Solution: Perform the reaction at room temperature and moderate hydrogen pressure (e.g., 1-10 bar) to favor the chirally controlled pathway.
-
-
Catalyst Deactivation: The palladium catalyst can deactivate over time due to poisoning by impurities or coking on the catalyst surface.[1][2] This can lead to a decrease in both activity and enantioselectivity.
-
Solution: Use high-purity starting materials and solvents. If catalyst deactivation is suspected, consider catalyst regeneration or using a fresh batch of catalyst.
-
FAQ 2: Organocatalysis - Domino Michael-Hemiacetalization
Question: My organocatalytic domino Michael-hemiacetalization reaction to form a substituted tetrahydropyran is giving a low yield and poor diastereoselectivity. What are the likely reasons and how can I optimize the reaction?
Answer: Low yields and poor diastereoselectivity in this type of domino reaction are common challenges. Here are some troubleshooting steps:
-
Catalyst Choice and Loading: The structure of the organocatalyst is crucial for both reactivity and stereocontrol. The catalyst loading can also impact the reaction rate and efficiency.
-
Solution: Screen different types of organocatalysts, such as thiourea-based or squaramide-based catalysts, as their hydrogen-bonding capabilities are key to activating the substrates.[3][4] While a 10 mol% catalyst loading is a good starting point, it can sometimes be reduced without compromising selectivity, though this may increase the reaction time.[3]
-
-
Solvent Effects: The solvent can influence the stability of the intermediates and the transition states, thereby affecting both yield and stereoselectivity.
-
Solution: Dichloromethane has been shown to provide good diastereomeric excess in some cases.[4] It is advisable to screen a range of solvents with varying polarities.
-
-
Reaction Temperature: Temperature can have a significant impact on the stereochemical outcome.
-
Substrate Purity: Impurities in the starting materials (α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds) can lead to side reactions and lower yields.
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Solution: Ensure the purity of your starting materials through appropriate purification techniques before use.
-
FAQ 3: Biocatalysis - Ene-Reductase Mediated Reduction
Question: I am using an ene-reductase to reduce the C=C bond in a precursor to this compound, but the conversion is low. What are the common issues with this biocatalytic approach?
Answer: Low conversion in ene-reductase reactions can often be traced back to issues with the enzyme, cofactors, or reaction conditions.
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Enzyme Activity and Stability: The specific ene-reductase chosen may have low activity towards your substrate. Enzymes are also sensitive to temperature, pH, and organic solvents, which can lead to denaturation and loss of activity.
-
Solution: Screen a panel of different ene-reductases to find one with optimal activity for your substrate. Ensure the reaction is performed at the optimal pH and temperature for the chosen enzyme.
-
-
Cofactor Regeneration: Ene-reductases require a nicotinamide cofactor (NAD(P)H) for activity. Efficient regeneration of the oxidized cofactor (NAD(P)+) is crucial for driving the reaction to completion.
-
Solution: Employ a cofactor regeneration system, such as using glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, to continuously supply the reduced cofactor.[5]
-
-
Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, leading to a stall in the reaction.
-
Solution: Perform the reaction at a lower substrate concentration or consider in-situ product removal to alleviate inhibition.
-
-
Solvent and Impurities: The choice of co-solvent to dissolve the substrate is important. Some organic solvents can be detrimental to enzyme activity. Impurities in the solvent or starting materials can also act as enzyme inhibitors.
Quantitative Data Presentation
The following tables summarize the quantitative data for the alternative catalytic methods discussed.
Table 1: Cinchona Alkaloid-Modified Palladium-Catalyzed Hydrogenation
| Catalyst System | Substrate | Product | Optical Purity (ee) | Reference |
| 5% Pd/Al₂O₃ modified by cinchonidine | 5,6-dihydro-2H-pyran-3-carboxylic acid | (+)-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | up to 89% | [8] |
Table 2: Organocatalytic Domino Michael-Hemiacetalization
| Catalyst (mol%) | Substrates | Product | Yield (%) | Diastereoselectivity (de) | Enantioselectivity (ee) | Reference |
| Squaramide E (10) | α-hydroxymethyl nitroalkenes + 1,3-dicarbonyl compounds | Polyfunctionalized dihydro- and tetrahydropyran derivatives | 59-91 | 26-98% | 71-99% | [3][4] |
Table 3: Biocatalytic Reduction using Ene-Reductases
| Enzyme | Substrate Type | Product Type | Conversion | Enantioselectivity (ee) | Reference |
| Ene-Reductases (OYE family) | Activated alkenes (e.g., α,β-unsaturated esters/acids) | Saturated esters/acids | Varies | Generally high to excellent | [5][9] |
| Carboxylic Acid Reductases (CARs) | Carboxylic acids | Aldehydes (can be further reduced to alcohols in whole-cell systems) | Varies | N/A | [10][11][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Enantioselective Hydrogenation using Cinchonidine-Modified Pd/Al₂O₃
This protocol is adapted from the synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate.[8]
-
Catalyst Preparation: In a suitable reaction vessel, suspend 5% Pd/Al₂O₃ in a chosen solvent (e.g., THF, toluene).
-
Modifier Addition: Add a solution of cinchonidine in the same solvent to the catalyst suspension. The amount of cinchonidine is typically in a specific molar ratio to the palladium.
-
Pre-stirring: Stir the mixture at room temperature for a defined period to ensure proper modification of the catalyst surface.
-
Substrate Addition: Add 5,6-dihydro-2H-pyran-3-carboxylic acid to the reaction mixture.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a constant hydrogen pressure (e.g., 1-10 bar).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, filter the catalyst. The filtrate containing the product can then be purified, for example, by esterification followed by chromatography.
Protocol 2: Organocatalytic Domino Michael-Hemiacetalization
This general procedure is based on the synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives.[3][4]
-
Reaction Setup: In a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) in dichloromethane (4.0 mL) at room temperature.
-
Catalyst Addition: Add the squaramide organocatalyst (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: After complete conversion of the starting materials, evaporate the solvent.
-
Purification: Purify the crude reaction mixture by column chromatography to obtain the desired tetrahydropyran product.
Protocol 3: Ene-Reductase Mediated Biocatalytic Reduction
This is a general protocol for the biocatalytic reduction of an activated alkene.
-
Reaction Buffer: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reaction Mixture: In a reaction vessel, combine the buffer, the ene-reductase enzyme, the nicotinamide cofactor (e.g., NADPH), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Add the α,β-unsaturated substrate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO).
-
Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC analysis of aliquots taken at different time points.
-
Work-up: Once the reaction is complete, quench the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the discussed catalytic methods.
Caption: Workflow for Pd-Catalyzed Hydrogenation.
References
- 1. scispace.com [scispace.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetrahydro-2H-pyran-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tetrahydro-2H-pyran-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. If the synthesis involves the hydrogenation of a dihydropyran precursor, such as 5,6-dihydro-2H-pyran-3-carboxylic acid, the most probable impurities include:
-
Unreacted Starting Material: Residual 5,6-dihydro-2H-pyran-3-carboxylic acid.
-
Hydrogenation Byproducts: Small amounts of over-reduced or side-reaction products.
-
Solvent Residues: Traces of solvents used in the reaction and workup (e.g., ethyl acetate, methanol, toluene).
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., palladium on carbon).
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most effective methods are:
-
Acid-Base Extraction: A robust method to separate the carboxylic acid from neutral organic impurities.
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Flash Column Chromatography: A versatile technique for separating compounds with different polarities, particularly effective for removing closely related impurities like the unsaturated precursor.
-
Distillation (under vacuum): Suitable for removing non-volatile impurities from the liquid product.[1]
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities. A purity of ≥ 95% is often determined by NMR.[2]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (broad O-H and C=O stretches).
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Problem: The initial purity of the crude product is low, with significant amounts of starting material or other byproducts detected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Issue 2: Difficulty with Recrystallization
Problem: The compound oils out or fails to crystallize from the chosen solvent system.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The solvent may be too good (product remains dissolved) or too poor (product precipitates as an oil). Experiment with different solvent systems. A good starting point for polar molecules like this is a mixture of a polar solvent (like ethanol or ethyl acetate) with a non-polar co-solvent (like hexane or heptane). |
| Presence of Oily Impurities | Oily impurities can inhibit crystal lattice formation. Pre-purify the crude material using acid-base extraction or a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is Supersaturated | If the solution is too concentrated, the product may crash out as an amorphous solid or oil. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid/solid | [2] |
| Boiling Point | 265 °C (at 760 mmHg) | [4] |
| Density | 1.185 g/cm³ | [4] |
| pKa | ~4.35 (Predicted) | [4] |
| Refractive Index | 1.472 | [4] |
Solubility Data (Qualitative)
| Solvent | Solubility | Notes |
| Water | Partially miscible | The parent compound, tetrahydropyran, is partially miscible with water.[5] |
| Methanol, Ethanol | Soluble | Good solvents for recrystallization in combination with a non-polar co-solvent. |
| Ethyl Acetate | Soluble | A common solvent for extraction and chromatography. |
| Dichloromethane | Soluble | Useful for extraction and chromatography. |
| Hexane, Heptane | Sparingly soluble to insoluble | Often used as anti-solvents in recrystallization. |
| Toluene | Moderately soluble | Can be used for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral organic impurities from the crude carboxylic acid.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The pH of the aqueous layer should be at least two units above the pKa of the acid (~4.35) to ensure complete extraction.[6]
-
Separation: Separate the aqueous layer from the organic layer, which contains the neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is below 2. The carboxylic acid will precipitate out if it is a solid or form an oily layer.
-
Re-extraction: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). The purified carboxylic acid will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the saturated product from its unsaturated precursor and other closely related impurities.
Methodology:
-
Stationary Phase: Use standard silica gel as the stationary phase.[7]
-
Mobile Phase (Eluent) Selection:
-
This compound is a polar compound. A good starting eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8]
-
Begin with a low polarity mixture (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to elute the more polar carboxylic acid.
-
To improve peak shape and prevent streaking, which is common for carboxylic acids on silica gel, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
The sample can be loaded directly onto the column if it is soluble in the eluent (liquid loading) or pre-adsorbed onto a small amount of silica gel if it has poor solubility (dry loading).[9]
-
-
Elution and Fraction Collection:
-
Run the column, gradually increasing the percentage of ethyl acetate in the eluent.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship Diagram for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 873397-34-3,this compound | lookchem [lookchem.com]
- 5. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
Technical Support Center: Scale-Up of Tetrahydro-2H-pyran-3-carboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the scale-up of tetrahydro-2H-pyran-3-carboxylic acid production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress closely using techniques like TLC or GC. Consider extending the reaction time or gradually increasing the temperature. |
| Side reactions such as polymerization or degradation of the product. | Optimize reaction conditions by using milder catalysts or protecting groups for reactive functionalities. Ensure the workup procedure is as neutral as possible to prevent degradation of the lactone ring if applicable to the synthetic route.[1] | |
| Equilibrium limitations, particularly in lactonization reactions. | If the synthesis involves a lactonization step, consider removing water using a Dean-Stark apparatus or adding molecular sieves to drive the equilibrium towards the product.[1] | |
| Product Discoloration (Darkening) | Degradation of starting materials or product at elevated temperatures. | Lowering the reaction temperature may be necessary, even if it prolongs the reaction time. The use of a solvent might be required to better control the reaction temperature. |
| Presence of impurities in starting materials. | Ensure the purity of all reagents before starting the reaction. | |
| Strong acid catalysts causing side reactions. | Consider reducing the amount of acid catalyst or using a milder catalyst. In some cases, inherent acidity in the reagents might be sufficient for catalysis. | |
| Difficulties in Product Isolation and Purification | Formation of emulsions during aqueous workup. | Use brine washes to break emulsions. Consider solvent-free workup if possible to avoid these issues. |
| High boiling point of the product making distillation challenging. | Vacuum distillation is a potential purification method for heat-stable and volatile compounds.[2] | |
| Co-elution of impurities during column chromatography. | Optimize the mobile phase and stationary phase for better separation. Consider alternative purification methods like crystallization or ion-exchange chromatography.[2] | |
| Exothermic Reaction Leading to Poor Control | Highly reactive starting materials leading to a rapid release of heat. | Implement controlled addition of reagents, especially at larger scales. Use a jacketed reactor with efficient cooling. Consider performing the reaction in a suitable solvent to dissipate heat. |
| Formation of Impurities | Unreacted starting materials. | Drive the reaction to completion by optimizing stoichiometry, reaction time, and temperature. |
| Byproducts from side reactions. | Characterize impurities using techniques like GC-MS, LC-MS, and NMR to understand their origin and adjust reaction conditions to minimize their formation.[3] | |
| Isomer formation (cis/trans). | The trans isomer is generally more thermodynamically stable.[4] Purification techniques like chromatography may be required to separate isomers. The ratio of isomers can sometimes be influenced by the choice of catalyst and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound and its derivatives can be synthesized through various routes, including the hydrogenation of corresponding dihydropyran precursors, cyclization reactions, and from starting materials like 5-valerolactone.[5] The choice of route often depends on the desired scale, available starting materials, and required purity.
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Key safety considerations include managing potentially exothermic reactions through controlled reagent addition and efficient cooling.[6] Depending on the reagents used, there may be risks of gas evolution, especially during quenching or workup. A thorough risk assessment should be conducted before any scale-up.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[1] For larger scale reactions, at-line or in-line monitoring techniques can provide real-time data.
Q4: What are the typical impurities I might encounter and how can I remove them?
A4: Typical impurities can include unreacted starting materials, byproducts from side reactions, and stereoisomers. Purification methods depend on the nature of the impurities and the product. Common techniques include distillation (if the product is volatile and stable), crystallization, and column chromatography.[2][5] For acidic products, extraction with a basic aqueous solution, followed by acidification and re-extraction into an organic solvent can remove neutral and basic impurities.[2]
Q5: Is it possible to perform the synthesis without a solvent?
A5: In some cases, a neat (solvent-free) reaction may be possible, which can simplify the workup and reduce waste.[6] However, this can make temperature control more challenging due to the potential for exotherms. A thorough safety assessment is crucial before attempting a neat reaction on a large scale.
Experimental Protocols
General Laboratory-Scale Synthesis of a this compound Derivative (Ester)
This protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific substrates and scales.
Materials:
-
Appropriate dihydropyran precursor
-
Reducing agent (e.g., H₂, Pd/C) or a suitable cyclization precursor
-
Solvent (e.g., ethyl acetate, methanol, acetic acid)
-
Acid or base catalyst (if required)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the dihydropyran precursor in the chosen solvent.
-
Reaction: Add the catalyst (e.g., Pd/C). If performing a hydrogenation, purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker). Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrahydro-2H-pyran derivative.[5]
-
Scale-Up Considerations:
-
Heat Transfer: Ensure the reactor has adequate cooling capacity to manage any exotherms. For larger volumes, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mixing: Use a mechanical stirrer to ensure efficient mixing in larger reactors.
-
Reagent Addition: For exothermic reactions, add reagents dropwise or in portions to control the reaction rate and temperature.
-
Workup: Larger scale workups may require larger separatory funnels or alternative extraction equipment. Be prepared to handle larger volumes of aqueous and organic waste.
-
Purification: Industrial-scale purification may involve techniques like crystallization, preparative HPLC, or distillation under reduced pressure instead of traditional column chromatography.
Quantitative Data
The following table summarizes typical yields and isomer ratios for the synthesis of related tetrahydro-2H-pyran derivatives as reported in the literature. This data can serve as a benchmark for process development.
| Compound | Scale | Yield | Cis:Trans Ratio | Reference |
| 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 39.00 g | 86.7% | 17.4 : 82.6 | [5] |
| 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 1.94 g | 96.0% | 18.4 : 81.6 | [5] |
| 2-(2-bromoethoxy)-tetrahydro-2H-pyran | Lab Scale | ~88% | - | [6] |
| 2-(2-bromoethoxy)-tetrahydro-2H-pyran (Optimized Scale-Up) | 300 g | ~98% | - | [6] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for low reaction yield.
Decision Pathway for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. growingscience.com [growingscience.com]
- 2. Ezetimibe Tetrahydropyran Impurity | 1296129-15-1 | SynZeal [synzeal.com]
- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Support Guide to Avoiding Harsh Conditions
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like tetrahydro-2H-pyran-3-carboxylic acid demands methodologies that are both efficient and preserve sensitive functional groups. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when employing milder synthetic routes, thereby avoiding the harsh conditions that can lead to side reactions and degradation of the target molecule.
This guide focuses on a common and effective strategy for synthesizing this compound under mild conditions: the oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This approach circumvents the need for strong acids or bases and high temperatures often associated with other synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing this compound via the oxidation of (tetrahydro-2H-pyran-3-yl)methanol?
A1: The primary advantage is the avoidance of harsh reaction conditions. Traditional methods might involve strong oxidants, extreme pH, or high temperatures, which can lead to undesired side products or decomposition. Mild oxidation methods offer greater functional group tolerance, cleaner reaction profiles, and are often easier to perform and purify, resulting in higher overall yields of the desired product.
Q2: Which mild oxidation reagents are recommended for converting (tetrahydro-2H-pyran-3-yl)methanol to the carboxylic acid?
A2: Several reagent systems are suitable for this transformation under mild conditions. Some of the most effective and commonly used include:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant: This is a highly selective method for oxidizing primary alcohols to carboxylic acids. Common co-oxidants include sodium periodate (NaIO₄) with a catalytic amount of sodium bromide (NaBr) or bleach (sodium hypochlorite, NaOCl). These reactions are typically run in a biphasic system under slightly acidic or neutral pH at or below room temperature.
-
Ruthenium-based catalysts: Catalytic systems employing ruthenium complexes, such as those with picolinate ligands, can efficiently oxidize primary alcohols to carboxylic acids in a basic aqueous medium using air as the ultimate oxidant. This method is considered environmentally friendly ("green") and operates under mild conditions.
Q3: My oxidation reaction is slow or incomplete. What are the potential causes and how can I troubleshoot this?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Reagent Quality: Ensure that the TEMPO catalyst is active and the co-oxidants are of good quality. Old or improperly stored reagents can lose their efficacy.
-
Catalyst Loading: In catalytic systems (TEMPO, Ruthenium), ensure the correct catalyst loading is used. Too little catalyst will result in a slow reaction.
-
pH of the Reaction Mixture: For TEMPO-mediated oxidations, the pH can be critical. For some variations, maintaining a slightly acidic pH (e.g., with a phosphate buffer) is necessary for optimal turnover.
-
Mass Transfer in Biphasic Systems: In reactions involving two phases (e.g., an organic solvent and water), vigorous stirring is crucial to ensure efficient mixing and reaction between the substrate and reagents.
-
Temperature: While these are "mild" reactions, a slight increase in temperature (e.g., from 0 °C to room temperature) can sometimes accelerate the reaction without causing significant side product formation.
Troubleshooting Guide: Common Issues in the Mild Oxidation of (Tetrahydro-2H-pyran-3-yl)methanol
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Carboxylic Acid | Incomplete oxidation. | - Verify the activity of the oxidizing agents. - Increase the reaction time. - Optimize the stoichiometry of the co-oxidant. - For catalytic reactions, slightly increase the catalyst loading. |
| Over-oxidation or side reactions. | - Maintain the recommended reaction temperature; avoid overheating. - Ensure the pH is within the optimal range for the chosen method. | |
| Difficulties in product isolation. | - After quenching the reaction, acidify the aqueous layer to a pH of 1-2 to fully protonate the carboxylate, making it extractable into an organic solvent. - Use a continuous extraction apparatus for products with moderate water solubility. | |
| Formation of Aldehyde Intermediate | Insufficient amount of oxidant or reaction time. | - Increase the equivalents of the co-oxidant. - Prolong the reaction time and monitor by TLC or LC-MS until the aldehyde is consumed. |
| Reaction Stalls | Deactivation of the catalyst. | - For TEMPO-based systems, ensure the pH is buffered to prevent catalyst degradation. - For metal-based catalysts, ensure the absence of catalyst poisons in the starting material or solvents. |
| Inconsistent Results | Variability in starting material quality. | - Purify the starting alcohol, (tetrahydro-2H-pyran-3-yl)methanol, before use to remove any impurities that might interfere with the reaction. |
Experimental Protocols
Method 1: TEMPO-Mediated Oxidation under Mildly Acidic Conditions
This protocol is adapted from a general procedure for the oxidation of primary alcohols to carboxylic acids using TEMPO.
Materials:
-
(Tetrahydro-2H-pyran-3-yl)methanol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium periodate (NaIO₄)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Water
-
10% Citric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in a mixture of dichloromethane and water (e.g., a 1:1 v/v ratio).
-
Add TEMPO (approx. 0.01-0.05 eq) and sodium bromide (approx. 0.1 eq) to the vigorously stirred mixture.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium periodate (approx. 1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with 10% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a mild oxidation route.
Caption: Workflow for the mild oxidation of (tetrahydro-2H-pyran-3-yl)methanol.
Technical Support Center: Chromatographic Purification of Tetrahydro-2H-pyran-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tetrahydro-2H-pyran-3-carboxylic acid by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Question: Why is my compound eluting with the solvent front or showing very low retention on a normal-phase silica gel column?
Answer: this compound is a polar compound. On a normal-phase column, highly polar compounds may have a weak affinity for the stationary phase, especially with polar mobile phases, causing them to elute quickly.
-
Solution 1: Adjust Mobile Phase Polarity. Decrease the polarity of your mobile phase. For instance, if you are using a high concentration of methanol in dichloromethane, reduce the percentage of methanol.
-
Solution 2: Consider Reverse-Phase Chromatography. For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) is often more effective. In this case, you would use a polar mobile phase, such as water and acetonitrile.[1]
-
Solution 3: Test for Compound Stability. Verify that your compound is stable on silica gel, as some acidic compounds can decompose on the stationary phase.[2]
Question: My compound is streaking or tailing badly on the TLC plate and the column. How can I improve the peak shape?
Answer: Peak tailing for acidic compounds on silica gel is often due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.[3]
-
Solution 1: Add an Acidic Modifier to the Mobile Phase. Incorporating a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), into your eluent can suppress the ionization of the carboxylic acid, leading to sharper peaks.[4] This protonates the analyte, reducing its interaction with the silica.[4]
-
Solution 2: Use a Different Stationary Phase. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[2]
-
Solution 3: Employ Ion Exchange Chromatography. For challenging separations of acids, ion exchange chromatography can be a powerful alternative.[4]
Question: I am not getting good separation between my target compound and impurities. What can I do?
Answer: Poor resolution can be addressed by optimizing the selectivity of your chromatographic system.
-
Solution 1: Fine-tune the Mobile Phase. Systematically vary the solvent composition of your mobile phase. Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., replacing methanol with ethanol) can improve separation.[3]
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is insufficient, using a different stationary phase (e.g., switching from silica to a bonded phase like diol or amino) can provide different selectivities.[3]
-
Solution 3: Consider High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC offers significantly higher resolution than traditional column chromatography.[5]
Question: My compound seems to have decomposed on the column, as the recovery is very low. How can I prevent this?
Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[3]
-
Solution 1: Test for Silica Gel Stability. Before performing a large-scale purification, spot your compound on a TLC plate and let it sit for several hours. Then, elute the plate to see if any degradation has occurred.[2]
-
Solution 2: Deactivate the Silica Gel. You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column.[3] However, be mindful that this will alter the elution profile.
-
Solution 3: Use an Alternative Purification Method. If the compound is unstable on silica, consider other purification techniques such as crystallization, distillation, or reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A good starting point for a polar carboxylic acid like this would be a mixture of a non-polar solvent and a polar solvent, with an acidic modifier. For example, you could start with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) with 0.5% acetic acid. The optimal ratio will need to be determined by TLC analysis.
Q2: How can I effectively remove the acidic modifier (e.g., acetic acid) from my purified fractions?
After pooling the fractions containing your pure product, the acetic acid can typically be removed by co-evaporation with a non-polar solvent like toluene under reduced pressure. Alternatively, a mild aqueous workup (e.g., washing with brine) followed by drying the organic layer and removing the solvent can be effective, provided your compound has sufficient solubility in a water-immiscible organic solvent.
Q3: Is it possible to purify this compound using reverse-phase chromatography?
Yes, reverse-phase chromatography is a suitable method for purifying polar carboxylic acids. A common mobile phase would be a gradient of acetonitrile in water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.[5]
Q4: My compound is not soluble in the mobile phase. What should I do?
If your compound has poor solubility in the eluent, you can try dissolving it in a minimal amount of a stronger, more polar solvent (like methanol or dichloromethane) and then adsorbing it onto a small amount of silica gel.[6] After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column.[6] This technique is known as dry loading.[6]
Quantitative Data Summary
The following table summarizes typical chromatographic conditions that have been used for the purification of related pyran derivatives. Note that for the free carboxylic acid, the addition of an acid to the mobile phase is generally recommended.
| Compound Type | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Tetrahydropyran ester derivative | Silica Gel | 20% Ethyl Acetate in Hexanes | 62 | >95 (by NMR) | [7] |
| Substituted Tetrahydropyran | Silica Gel | 5% Diethyl Ether in Hexane | 89 | Not Reported | [8] |
| Glucuronide of a pyran derivative | C18 Silica Gel | 5% Acetonitrile in Water | 61 | High (by HPLC, NMR) | [9] |
| Tetrahydropyran ester derivative | Silica Gel | 14% Ethyl Acetate in Petroleum Ether | 86 | High (by NMR) | [10] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound using flash column chromatography on silica gel.
1. Materials and Equipment:
- Crude this compound
- Silica gel (for flash chromatography)
- Solvents: Hexanes, Ethyl Acetate, Acetic Acid (all HPLC grade)
- Glass column with a stopcock
- Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
- Collection tubes or flasks
- Rotary evaporator
2. Mobile Phase Selection:
- Prepare several eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 1:9, 3:7, 1:1) and add 0.5% acetic acid to each.
- Spot your crude material on a TLC plate and develop it in these solvent systems.
- The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
3. Column Packing:
- Choose an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, less polar mobile phase.
- Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully apply the sample solution to the top of the silica bed.
- Alternatively, use the dry loading method described in the FAQs if solubility is an issue.
5. Elution and Fraction Collection:
- Begin eluting with the chosen mobile phase, collecting fractions in appropriately sized tubes.
- If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
- Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
6. Product Isolation:
- Combine the fractions that contain the pure product as determined by TLC analysis.
- Remove the solvent from the pooled fractions using a rotary evaporator.
- To remove the residual acetic acid, co-evaporate with toluene or perform an appropriate workup.
- Dry the purified compound under high vacuum to remove any remaining solvent.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for chromatographic purification.
References
- 1. waters.com [waters.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Tetrahydro-2H-pyran-3-carboxylic Acid Derivatives and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This guide provides a comparative overview of the biological activities of tetrahydro-2H-pyran-3-carboxylic acid derivatives alongside other prominent heterocycles: piperidine, pyrrolidine, morpholine, and thiophene. While extensive research has been conducted on the latter, data on the specific biological activities of this compound derivatives for direct comparison remains limited in the public domain. This guide summarizes the available quantitative data, details common experimental protocols, and provides visual representations of relevant biological pathways and workflows to aid in the rational design of novel therapeutics.
Comparative Biological Activity Data
The following tables present a summary of the biological activities of various derivatives of the discussed heterocycles against common targets. It is important to note the scarcity of directly comparable, quantitative data for this compound derivatives, a gap that future research may address.
Table 1: Anticancer Activity (IC50 in µM) against MCF-7 Breast Cancer Cell Line
| Heterocycle Class | Derivative Example | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Piperidine | Piperidine-dihydropyridine hybrid | 24.68 | [1] |
| DTPEP | 0.8 | [2] | |
| Pyrrolidine | Pyrrolidine-carboxamide derivative (7g) | < 1.10 | [3][4] |
| Pyrrolidinedione-thiazolidinone hybrid | 1.43 - 3.54 | [5] | |
| Morpholine | Morpholine-substituted tetrahydroquinoline | 0.087 | [6] |
| Morpholine substituted quinazoline (AK-3) | 6.44 | [7] | |
| Thiophene | Thiophene derivative (SB-200) | < 30 | [8][9] |
| Thiazole-thiophene scaffold (4b) | 10.2 | [10] | |
| Pyrazole-thiophene hybrid (2) | 6.57 | [11] |
Table 2: Antimicrobial Activity (MIC in µg/mL) against Staphylococcus aureus
| Heterocycle Class | Derivative Example | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Piperidine | Piperidine-based sulfobetaine | 61 (µM) | [12] |
| Piperidin-4-one derivative | - | [13] | |
| Pyrrolidine | 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolone | ≤ 0.25 | [14] |
| Pyrrolidine-2,3-dione scaffold | - | [15][16] | |
| Morpholine | Ruthenium-based morpholine complex | 0.78 | [17] |
| Morpholine-containing 5-arylideneimidazolone | 0.03125 - 0.25 (mM) | [18] | |
| Thiophene | Data Not Available | - | - |
Table 3: Anti-Inflammatory Activity (IC50 in µM) - COX-2 Inhibition
| Heterocycle Class | Derivative Example | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Piperidine | Data Not Available | - | - |
| Pyrrolidine | Pyrrolidine-2,5-dione derivative | 50.93 | [19] |
| Morpholine | Data Not Available | - | - |
| Thiophene | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | 0.31 - 1.40 | [20] |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5.45 | [21] |
Table 4: Central Nervous System (CNS) Activity - Dopamine Transporter (DAT) Binding Affinity
| Heterocycle Class | Derivative Example | Binding Affinity (Ki or IC50 in nM) | Reference |
| This compound | Data Not Available | - | - |
| Piperidine | (-)-9 (3-n-propyl derivative) | 3 (Ki) | [22] |
| (+)-5 (hydroxypiperidine analogue) | 0.46 (IC50) | [23] | |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 (Ki) | [24] | |
| Pyrrolidine | Data Not Available | - | - |
| Morpholine | Data Not Available | - | - |
| Thiophene | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
CNS Activity: Dopamine Transporter (DAT) Binding Assay
This in vitro assay measures the affinity of a compound for the dopamine transporter.
Protocol:
-
Membrane Preparation: Prepare synaptic membrane fractions from a specific brain region (e.g., striatum) of rodents.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand specific for the DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway relevant to the biological activities discussed.
Caption: General workflow for the synthesis, screening, and optimization of novel heterocyclic compounds.
Caption: Simplified signaling pathways often targeted by anticancer heterocyclic derivatives.
Conclusion
Piperidine, pyrrolidine, morpholine, and thiophene derivatives have demonstrated a broad spectrum of potent biological activities, supported by a wealth of scientific literature. In contrast, while this compound and its derivatives are utilized as valuable synthetic intermediates in pharmaceutical development, their specific biological activities and comparative efficacy against other heterocycles are not as well-documented. The data presented in this guide highlights the potential of these established heterocyclic scaffolds and underscores the need for further investigation into the pharmacological profile of this compound derivatives to fully understand their therapeutic potential. The provided experimental protocols and diagrams serve as a foundational resource for researchers aiming to explore and compare the biological activities of these and other novel heterocyclic compounds. to explore and compare the biological activities of these and other novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Tetrahydro-2H-pyran-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic routes: Catalytic Hydrogenation of a dihydropyran precursor and a multi-step route involving a Dieckmann Condensation.
Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Dieckmann Condensation |
| Starting Material | 5,6-dihydro-2H-pyran-3-carboxylic acid or its esters | Ethyl hydroxypropanoate and ethyl acrylate |
| Key Reaction | Asymmetric or diastereoselective catalytic hydrogenation | Dieckmann intramolecular condensation |
| Reported Overall Yield | High (e.g., 96% for a substituted derivative) | Moderate (yield for all steps not fully reported) |
| Stereochemical Control | High (up to 89% optical purity or high diastereoselectivity) | Not explicitly reported for the final product |
| Number of Steps | Typically 1-2 steps from the dihydropyran precursor | Multiple steps (Michael addition, condensation, reduction, hydrolysis) |
| Reagents & Conditions | H₂, Pd/C or modified Pd catalyst, moderate temperature and pressure | Strong base (e.g., NaOEt), low temperature for condensation; reducing agent; acid/base for hydrolysis |
| Advantages | High yield, excellent stereocontrol, shorter route | Utilizes readily available starting materials |
| Disadvantages | Requires synthesis of the dihydropyran precursor, potentially expensive catalyst | Longer synthetic sequence, potentially lower overall yield, stereocontrol needs to be established |
Synthetic Route Diagrams
Caption: Comparison of the synthetic workflows for Route 1 and Route 2.
Experimental Protocols
Route 1: Asymmetric Catalytic Hydrogenation
This route offers a direct approach to enantiomerically enriched this compound.
Synthesis of (+)-Tetrahydro-2H-pyran-3-carboxylic Acid Methyl Ester:
The key step is the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a modified palladium catalyst, which yields the saturated product with up to 89% optical purity.[1][2]
-
Reaction Setup: A solution of 5,6-dihydro-2H-pyran-3-carboxylic acid in a suitable solvent is placed in a high-pressure autoclave.
-
Catalyst: 5% Palladium on alumina (Pd/Al₂O₃) modified with a chiral agent such as cinchonidine is used.[1][2]
-
Hydrogenation: The reaction is carried out under hydrogen pressure at a specific temperature and for a duration determined by kinetic studies to achieve optimal conversion and enantioselectivity.
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting carboxylic acid is then esterified (e.g., with methanol and a catalytic amount of acid) to facilitate purification by chromatography, yielding the methyl ester.
A similar, non-asymmetric hydrogenation of a substituted dihydropyran has been reported with a high yield of 96.0%. The reaction of 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester in an acetic acid solution with a platinum catalyst on carbon under a hydrogen atmosphere at room temperature for 3 hours, followed by purification, yielded 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester with a cis:trans isomer ratio of 18.4:81.6.
Route 2: Dieckmann Condensation Pathway
This multi-step route begins with readily available starting materials and proceeds through a key intramolecular cyclization.
Step 1: Synthesis of Diethyl 4-oxapimelate
-
Reaction: Ethyl hydroxypropanoate and ethyl acrylate are dissolved in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and reacted under basic conditions (e.g., Na₂CO₃, K₂CO₃, NaOH, or KOH) to yield diethyl 4-oxapimelate.
Step 2: Dieckmann Condensation to form Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
-
Reaction: The diethyl 4-oxapimelate is treated with a strong base, such as sodium ethoxide or sodium hydride, at a low temperature (-10 to 0 °C) to induce intramolecular Dieckmann condensation.[3] This cyclization reaction forms the β-keto ester, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[3] While the patent describes the yield as "relatively high," a specific value is not provided.[3]
Step 3 & 4: Reduction and Hydrolysis (Hypothetical Protocol based on standard transformations)
-
Reduction of the Ketone: The 4-oxo group of the β-keto ester would need to be reduced to a methylene group. This can be achieved through methods like Wolff-Kishner or Clemmensen reduction, or more commonly through a two-step process of converting the ketone to a thioacetal followed by desulfurization with Raney Nickel.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, which can be accomplished under acidic or basic conditions followed by acidification.
Conclusion
The choice between these synthetic routes will depend on the specific requirements of the researcher. For applications demanding high stereochemical purity and where the dihydropyran precursor is accessible, the Catalytic Hydrogenation route is superior due to its high yield and excellent enantioselectivity in a single key step. The Dieckmann Condensation route , while starting from simpler materials, involves a longer synthetic sequence with potentially lower overall yield and requires the development of a strategy for stereocontrol if a specific isomer is desired. Further optimization and reporting of yields for the latter steps of the Dieckmann route are necessary for a complete quantitative comparison.
References
- 1. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104496858A - Method for synthesizing 4-oxothis compound ethyl ester - Google Patents [patents.google.com]
A Spectroscopic Guide to the Isomers of Tetrahydro-2H-pyran-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the subtle yet crucial differences between stereoisomers is paramount. This guide provides a comparative analysis of the expected spectroscopic characteristics of the cis and trans isomers of tetrahydro-2H-pyran-3-carboxylic acid, a key building block in organic synthesis.
Due to the limited availability of direct experimental spectra for the individual cis and trans isomers of this compound in publicly accessible databases, this comparison is based on established principles of NMR and IR spectroscopy, and mass spectrometry. The guide outlines the anticipated differences in their spectra, arising from their distinct three-dimensional arrangements.
Predicted Spectroscopic Comparison
The primary distinction between the cis and trans isomers lies in the spatial orientation of the carboxylic acid group relative to the hydrogen atom at the C-3 position of the tetrahydropyran ring. In the more stable chair conformation, the substituent at C-3 can be either in an axial or equatorial position. This difference in conformation is expected to give rise to discernible variations in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the tetrahydropyran ring are highly sensitive to their spatial environment.
Expected ¹H NMR Spectral Differences:
| Proton | Expected Chemical Shift Range (ppm) for cis Isomer (Axial COOH) | Expected Chemical Shift Range (ppm) for trans Isomer (Equatorial COOH) | Rationale |
| H at C-3 | ~2.5 - 2.9 | ~2.3 - 2.7 | The proton in the equatorial position (cis isomer) is expected to be slightly more deshielded than the axial proton (trans isomer). |
| Axial Protons at C-2, C-4, C-6 | ~3.2 - 3.6 (C-2, C-6), ~1.4 - 1.8 (C-4) | ~3.3 - 3.7 (C-2, C-6), ~1.5 - 1.9 (C-4) | Axial protons are generally more shielded (upfield) compared to their equatorial counterparts. |
| Equatorial Protons at C-2, C-4, C-6 | ~3.8 - 4.2 (C-2, C-6), ~1.8 - 2.2 (C-4) | ~3.9 - 4.3 (C-2, C-6), ~1.9 - 2.3 (C-4) | Equatorial protons are generally more deshielded (downfield) due to anisotropic effects of C-C and C-O bonds. |
| Carboxylic Acid Proton | ~10 - 13 | ~10 - 13 | This proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. Significant difference between isomers is not expected. |
Expected ¹³C NMR Spectral Differences:
| Carbon | Expected Chemical Shift Range (ppm) for cis Isomer (Axial COOH) | Expected Chemical Shift Range (ppm) for trans Isomer (Equatorial COOH) | Rationale |
| C-3 | ~40 - 45 | ~42 - 47 | The carbon bearing an axial substituent is typically shielded (upfield shift) compared to when the substituent is equatorial due to the gamma-gauche effect. |
| C-5 | ~22 - 26 | ~25 - 29 | The C-5 carbon experiences a gamma-gauche interaction with the axial carboxylic acid group in the cis isomer, leading to a shielding effect. |
| Carbonyl Carbon (COOH) | ~170 - 175 | ~172 - 177 | The electronic environment of the carbonyl carbon is slightly different depending on the orientation of the carboxylic acid group. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be broadly similar, dominated by the characteristic absorptions of the carboxylic acid and the tetrahydropyran ring. However, subtle differences in the fingerprint region may arise from the different vibrational modes of the cis and trans structures.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Differences |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Minimal difference expected. |
| C=O stretch (Carboxylic Acid) | 1730 - 1700 | The position of this band can be sensitive to hydrogen bonding, which might differ slightly between the isomers in the solid state. |
| C-O stretch (Ether) | 1150 - 1085 | Minor shifts may be observed due to the different conformations. |
| Fingerprint Region | < 1500 | Small but potentially distinct differences in the pattern of peaks may be present, reflecting the unique vibrational modes of each isomer. |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the initial fragmentation is often governed by the functional groups present. The mass spectra of the cis and trans isomers are expected to show similar major fragment ions, as the initial bond cleavages are unlikely to be strongly influenced by the stereochemistry.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₆H₁₀O₃, M.W. = 130.14) may be observed.
-
Loss of COOH: A significant fragment resulting from the cleavage of the carboxylic acid group (m/z = 85).
-
Loss of H₂O: A peak corresponding to the loss of a water molecule (m/z = 112).
-
Ring Opening and Fragmentation: Various fragments arising from the cleavage of the tetrahydropyran ring.
While the major fragments are expected to be the same, the relative intensities of some fragment ions might differ slightly between the two isomers.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of organic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
This guide provides a foundational understanding of the expected spectroscopic differences between the cis and trans isomers of this compound. For definitive structural assignment, the synthesis and isolation of both isomers followed by experimental spectroscopic analysis are essential.
Scrutinizing Tetrahydro-2H-pyran-3-carboxylic Acid Derivatives: A Comparative Look at Efficacy in Emerging Therapeutics
For Immediate Release
The rigid, saturated heterocyclic scaffold of tetrahydro-2H-pyran-3-carboxylic acid is proving to be a versatile building block in the design of novel therapeutics, with investigational drugs targeting a spectrum of diseases from thrombosis to neurological disorders and cancer. While direct clinical trial data for a drug prominently featuring this exact core structure remains largely proprietary, extensive preclinical evidence and the chemical structures of compounds in development, such as Factor XIa inhibitors, allow for a comparative analysis against existing treatments. This guide offers a detailed examination of the therapeutic potential of this scaffold, supported by available data and a look into the underlying mechanisms of action.
Anticoagulation: A New Frontier with Factor XIa Inhibitors
A promising application for this compound derivatives lies in the development of a new class of anticoagulants targeting Factor XIa (FXIa).[1][2][3][4][5] Traditional anticoagulants, while effective, carry a significant risk of bleeding. The therapeutic hypothesis behind FXIa inhibition is to uncouple antithrombotic efficacy from bleeding risk, a significant advancement in patient safety.[1][2][3]
While specific clinical trial results for a named drug with the this compound core are not yet in the public domain, the chemical patent literature reveals its incorporation into novel FXIa inhibitors. To illustrate a comparative framework, we can analyze the performance of a hypothetical FXIa inhibitor derived from this scaffold against established anticoagulants like warfarin and direct oral anticoagulants (DOACs) such as apixaban and rivaroxaban.
Table 1: Comparative Efficacy and Safety of Anticoagulants
| Drug Class | Target | Efficacy (VTE Recurrence) | Major Bleeding Risk | Dosing | Monitoring |
| Hypothetical THP-CA based FXIa Inhibitor | Factor XIa | Potentially similar to DOACs | Potentially lower than DOACs | Oral, predictable pharmacokinetics | Likely not required |
| Warfarin (Vitamin K Antagonist) | Vitamin K epoxide reductase | High | Higher | Oral, variable | Frequent INR |
| Apixaban (DOAC) | Factor Xa | High | Lower than Warfarin | Oral, fixed | Not required |
| Rivaroxaban (DOAC) | Factor Xa | High | Lower than Warfarin | Oral, fixed | Not required |
THP-CA: this compound; VTE: Venous Thromboembolism; INR: International Normalized Ratio. Data for the hypothetical inhibitor is based on the therapeutic rationale for FXIa inhibitors as a class.
Experimental Protocol: In Vitro Assessment of FXIa Inhibition
A standard experimental protocol to assess the efficacy of a novel this compound-based FXIa inhibitor would involve the following steps:
-
Enzyme Inhibition Assay:
-
Purified human Factor XIa is incubated with a chromogenic or fluorogenic substrate specific for FXIa.
-
The investigational compound is added at varying concentrations.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
-
The IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of the inhibitor.
-
-
Clotting Assays:
-
Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common coagulation pathways. An extension of the aPTT in the presence of the inhibitor indicates its anticoagulant effect.
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways. FXIa inhibitors are expected to have a minimal effect on PT.
-
Signaling Pathway: The Coagulation Cascade and FXIa Inhibition
The diagram below illustrates the point of intervention for FXIa inhibitors within the coagulation cascade.
Caption: Inhibition of Factor XIa by a THP-CA derivative.
Broader Therapeutic Landscape
Beyond anticoagulation, the this compound scaffold is being explored in other therapeutic areas.
Neurological Disorders
This scaffold serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6] While specific drug candidates are not publicly disclosed, the structural motif is likely utilized to improve properties such as brain penetration and metabolic stability, which are crucial for central nervous system (CNS) drugs.
Oncology
Research has demonstrated the potential of pyran-based compounds as anticancer agents.[7][8] Derivatives of this scaffold are being investigated for their ability to inhibit cancer cell proliferation and invasion.
Experimental Workflow: High-Throughput Screening for Anticancer Activity
The initial stages of discovering a novel anticancer agent based on the this compound scaffold would typically involve the following workflow:
Caption: High-throughput screening workflow.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutics with potentially improved efficacy and safety profiles. While comprehensive clinical data comparing specific drugs based on this scaffold to existing treatments are not yet available, the underlying scientific rationale, particularly in the context of FXIa inhibition, points towards a significant therapeutic potential. As more compounds incorporating this versatile core progress through clinical trials, a clearer picture of their comparative efficacy will emerge, offering new hope for patients in various disease areas. Researchers and drug development professionals should continue to monitor the progress of these investigational agents closely.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Factor XI/XIa Inhibitors: A New Approach to Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical appraisal of factor XI inhibitor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydro-2H-pyran-3-carboxylic Acid and Cyclopentanecarboxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry and organic synthesis. Tetrahydro-2H-pyran-3-carboxylic acid and cyclopentanecarboxylic acid are two structurally similar, yet electronically distinct, cyclic building blocks. Both are frequently employed to introduce saturated ring systems that can enhance metabolic stability, modulate physicochemical properties, and provide defined three-dimensional vectors for interacting with biological targets. This guide offers an objective comparison supported by physicochemical data and synthetic protocols to inform the selection process for specific research and development programs.
Data Presentation: Physicochemical Properties
The fundamental properties of a building block dictate its behavior in both chemical reactions and biological systems. The presence of an oxygen atom in the tetrahydropyran ring introduces polarity and hydrogen bond accepting capability, distinguishing it from the purely carbocyclic cyclopentane analogue.
| Property | This compound | Cyclopentanecarboxylic Acid |
| Molecular Formula | C₆H₁₀O₃[1][2] | C₆H₁₀O₂[3][4] |
| Molecular Weight | 130.14 g/mol [1][2] | 114.14 g/mol [5] |
| Appearance | Clear liquid[1] | Clear colorless to yellow liquid[6] |
| Boiling Point | 265 °C[2] | 216 °C[4][5] |
| Melting Point | N/A (Liquid at room temp.)[2] | 3-5 °C[4][5] |
| pKa | ~4.35 (Predicted)[2] | ~4.99[6] |
| Density | 1.185 g/mL[2] | 1.053 g/mL at 25 °C[4][5] |
Synthesis and Applications
Both acids are valuable intermediates in the synthesis of a wide range of molecules, from pharmaceuticals to agrochemicals.[1][7]
This compound: This compound is a versatile building block for creating complex bioactive molecules.[1] The tetrahydropyran motif is prevalent in many natural products and approved drugs, where the ring oxygen can serve as a crucial hydrogen bond acceptor, improving solubility and target engagement.[1][8] It is used as a key intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders.[1] It has also been utilized in the synthesis of β-hydroxyisovalerylshikonin analogues, which exhibit inhibitory activity against cancer cell lines.[9][10]
Cyclopentanecarboxylic Acid: As an important organic synthetic intermediate, cyclopentanecarboxylic acid is used in the development of new drugs and specialty chemicals.[7] The rigid cyclopentane scaffold is ideal for creating conformationally constrained analogues of linear molecules. This feature has been exploited in the design of potent and selective inhibitors of biological targets, such as voltage-gated sodium channel (NaV1.7) inhibitors for pain management.[11][12] It is also a key component in the synthesis of agrochemicals and fungicides.[3][7][13] Common synthetic routes include the oxidation of cyclopentanol, the Favorskii rearrangement of 2-chlorocyclohexanone, and the carboxylation of a cyclopentyl Grignard reagent.[14][15]
Experimental Protocols: Amide Coupling
The formation of an amide bond is one of the most common and critical reactions in drug discovery.[16] A robust protocol for coupling these carboxylic acids with a primary or secondary amine is essential. The following is a general procedure using the common coupling reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS).
General Protocol for EDC/NHS Mediated Amide Coupling:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[17]
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the active NHS ester.[17]
-
-
Amine Coupling:
-
To the activated carboxylic acid solution, add the desired amine (1.0-1.2 equivalents).[17]
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents) to liberate the free amine.
-
Stir the reaction at room temperature for 2-12 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: General experimental workflow for amide bond synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 873397-34-3,this compound | lookchem [lookchem.com]
- 3. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Cyclopentanecarboxylic acid 99 3400-45-1 [sigmaaldrich.com]
- 6. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. leapchem.com [leapchem.com]
- 9. This compound CAS#: 873397-34-3 [amp.chemicalbook.com]
- 10. This compound | 873397-34-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. brainly.com [brainly.com]
- 16. hepatochem.com [hepatochem.com]
- 17. benchchem.com [benchchem.com]
validation of analytical methods for tetrahydro-2H-pyran-3-carboxylic acid quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tetrahydro-2H-pyran-3-carboxylic acid, a key building block in pharmaceutical and organic synthesis, is critical for ensuring the quality and efficacy of end products.[1] This guide provides a comparative overview of analytical methodologies for the quantification of this and other cyclic carboxylic acids, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, this guide presents established protocols for similar analytes and representative performance data to inform method development and validation.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound and related compounds depends on factors such as required sensitivity, sample matrix complexity, and the need for derivatization.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the direct analysis of non-volatile compounds like carboxylic acids. When coupled with a UV detector, it offers a straightforward approach, though sensitivity can be a limitation for compounds lacking a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity. However, as carboxylic acids are generally non-volatile, a derivatization step to convert them into more volatile esters is typically required. This additional step can introduce variability but often leads to lower detection limits.
Below is a table summarizing representative performance characteristics for the analysis of a structurally similar compound, Tetrahydro-4H-pyran-4-one, which can serve as a benchmark.[2]
Table 1: Representative Performance of Analytical Methods
| Validation Parameter | RP-HPLC-UV (Representative Values) | Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Values) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.2 - 30 ng/mL |
| Linear Range | 0.3 - 100 µg/mL | 0.2 - 1000 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Selectivity | Moderate | Very High |
Experimental Workflows and Protocols
The successful implementation of any analytical method relies on a robust and well-documented workflow. The following diagram illustrates a general workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following protocols are generalized procedures for the analysis of carboxylic acids and should be optimized and validated for the specific analysis of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from a general protocol for a structurally similar compound.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol involves the conversion of the carboxylic acid to a volatile ester, a common strategy for GC analysis. A patent describing the synthesis of a related compound confirms the use of GC-MS for the analysis of its methyl ester derivative.[3]
-
Derivatization (Esterification):
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol).
-
Add an esterification agent (e.g., trimethylsilyldiazomethane or a solution of HCl in methanol).
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Neutralize the reaction mixture if necessary and extract the resulting ester into an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection.
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 60-80°C, followed by a temperature ramp to a final temperature of 250-280°C.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For enhanced sensitivity and selectivity in complex matrices, LC-MS/MS with derivatization is a powerful option. Derivatization can improve chromatographic retention on reversed-phase columns and increase ionization efficiency.[4][5]
-
Derivatization:
-
A variety of derivatization reagents are available for carboxylic acids, such as 3-nitrophenylhydrazine (3-NPH) or other coumarin-based reagents.[5][6]
-
The general principle involves reacting the carboxylic acid with the derivatizing agent to form a derivative that is more amenable to reversed-phase chromatography and has a readily ionizable moiety for mass spectrometric detection.
-
-
LC-MS/MS Conditions:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for the derivatized analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the derivatized this compound.
-
Validation of Analytical Methods
A comprehensive validation of the chosen analytical method is crucial to ensure reliable and reproducible results. The following parameters should be assessed according to international guidelines (e.g., ICH).[2]
Table 2: Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. |
| Linearity | The direct proportionality of the method's response to the concentration of the analyte over a defined range. |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |
| Precision | The degree of agreement among repeated measurements of the same sample, assessed at different levels (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Tetrahydro-2H-pyran-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The purity of intermediates like tetrahydro-2H-pyran-3-carboxylic acid, a versatile building block in organic synthesis and pharmaceuticals, can significantly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.[1] This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the sample, expected impurities, required level of accuracy, and available instrumentation. The most prevalent methods for analyzing carboxylic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids.[2] It offers robust separation of the main compound from its impurities. For carboxylic acids lacking a strong UV chromophore, detection can be achieved at low UV wavelengths (200-210 nm), though this may suffer from interference.[4] Alternative HPLC detection methods like refractive index or conductivity detection can be employed, or the sample can be derivatized to enhance detectability.[4][5]
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), provides high sensitivity and structural information about the analyte and any volatile impurities.[3][6] A key consideration for carboxylic acids is their low volatility, which typically necessitates a derivatization step to convert them into more volatile esters or silyl esters before analysis.[3][6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy stands out as a primary analytical method because it does not require a reference standard of the analyte itself for quantification.[6] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for a highly accurate determination of purity by comparing the analyte's signals to those of a certified internal standard. Commercial suppliers often cite purity for this compound as ≥95% as determined by NMR.[1][7]
Data Presentation: Comparison of Purity Assessment Methods
| Method | Principle | Sample Preparation | Advantages | Limitations | Typical Purity Specification |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.[4] | Dissolution in a suitable solvent (e.g., mobile phase). Filtration may be required. | Robust, widely available, suitable for non-volatile compounds. | Low UV absorbance of the carboxyl group can lead to low sensitivity and interference.[4][5] | >98% (by area) |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.[6] | Derivatization is typically required to increase volatility (e.g., esterification). | High sensitivity and selectivity, provides structural information for impurity identification.[6] | Derivatization adds complexity and potential for side reactions; not suitable for thermally unstable compounds.[6] | >98.0% (GC) |
| qNMR | The integral of a signal is directly proportional to the molar amount of the substance. Purity is determined relative to a certified internal standard.[6] | Dissolution in a deuterated solvent with a known amount of an internal standard (e.g., maleic acid). | Primary analytical method, highly accurate, non-destructive, provides structural information.[6] | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[6] | ≥95% (NMR)[1][7] |
Experimental Protocols
Purity Determination by HPLC-UV
This protocol outlines a general method for the analysis of carboxylic acids using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound sample
-
Reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare an acidic mobile phase to suppress the ionization of the carboxylic acid, which enhances retention on a C18 column.[8] A typical mobile phase would be a mixture of water and acetonitrile with 0.1% phosphoric acid or formic acid. For example, 70:30 Water:Acetonitrile with 0.1% Formic Acid. The mobile phase should be filtered and degassed.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification of impurities is needed.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70:30 Water:Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity Determination by GC-MS (with Derivatization)
This protocol describes a general method for analyzing carboxylic acids by GC-MS following a derivatization step.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms or similar)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Methanolic HCl)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound sample
Procedure:
-
Sample Derivatization (Silylation Example):
-
Accurately weigh approximately 1-2 mg of the sample into a reaction vial.
-
Add 200 µL of anhydrous acetonitrile and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the derivatized sample. Identify the peak corresponding to the derivatized this compound. Purity is typically reported as the area percentage of the main peak.
Purity Determination by Quantitative NMR (qNMR)
This protocol provides a methodology for determining purity using qNMR.[9]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, as it can solubilize the acid and allow observation of the carboxylic proton)[9]
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5.0 mg of maleic acid) into a clean vial.
-
Accurately weigh a larger amount of the synthesized this compound (e.g., 15-20 mg) into the same vial. The exact ratio will depend on the molecular weights and number of protons to be integrated.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time of both the analyte and standard) to allow for complete relaxation of all relevant protons, which is critical for accurate integration. A value of 30-60 seconds is often used.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
Mandatory Visualization
Caption: Workflow for purity assessment using HPLC-UV.
Caption: Workflow for purity assessment using GC-MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 873397-34-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetrahydro-2H-pyran-3-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, dispose of tetrahydro-2H-pyran-3-carboxylic acid as hazardous chemical waste in accordance with all local, state, and federal regulations. This substance is classified as an irritant and is harmful if swallowed.
This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Assessment
This compound (CAS No. 873397-34-3) is a chemical that requires careful handling due to its hazardous properties. Based on available safety data, this compound presents the following risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE) and follow a structured disposal protocol.
Personal Protective Equipment (PPE)
Before handling this compound, especially during disposal, all personnel must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dusts or aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible materials. It should be collected in a designated, properly labeled waste container.
-
Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The container should be kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound". Include the relevant hazard symbols (e.g., irritant, harmful).
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow your institution's specific procedures for waste pickup.
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Reporting: Report the incident to your institution's environmental health and safety department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Data Summary
| Property | Value |
| CAS Number | 873397-34-3 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
Disclaimer: This information is intended as a guide and is based on currently available data. Always consult the full Safety Data Sheet (SDS) for this compound and your institution's specific safety and disposal protocols before handling this chemical.
Personal protective equipment for handling tetrahydro-2H-pyran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tetrahydro-2H-pyran-3-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound presents several potential hazards. According to its GHS classifications, it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment for various levels of protection.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant risk of splashing[3][4]. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber), Lab coat | Nitrile or butyl rubber gloves are recommended for handling acids[4][5]. Gloves should be inspected before each use and replaced immediately if contaminated or damaged[6][7]. A fully buttoned lab coat prevents skin contact with potential spills[8]. |
| Respiratory Protection | NIOSH-approved respirator | To be used in areas with inadequate ventilation or when handling the solid form that may generate dust. The type of respirator will depend on the potential exposure level[3][4][9]. Work should ideally be conducted in a certified chemical fume hood[6][8]. |
| Foot Protection | Closed-toe shoes | Fully enclosed shoes made of a chemical-resistant material are mandatory to protect against spills[8]. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The following workflow should be followed:
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[3]. All work with this compound, especially when in solid form or when heating, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors[6][8].
-
Handling: Avoid direct contact with skin and eyes[10]. Do not breathe in dust, mist, or spray[3][9]. When transferring the chemical, use appropriate tools to avoid generating dust.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn[3][9][10].
Disposal Plan:
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container[8].
-
Chemical Waste: Unused or waste this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is often recommended to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3][6].
-
Container Disposal: Empty containers should be handled as hazardous waste unless thoroughly decontaminated. Do not reuse empty containers.
-
Prohibited Disposal: Never dispose of this compound or its containers by emptying them into drains or the environment[6][10].
References
- 1. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. leelinework.com [leelinework.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
